trans-2-nonenoyl-CoA
Description
Properties
Molecular Formula |
C30H50N7O17P3S |
|---|---|
Molecular Weight |
905.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-non-2-enethioate |
InChI |
InChI=1S/C30H50N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h9-10,17-19,23-25,29,40-41H,4-8,11-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b10-9+/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
HBLOTZDYPZAZLE-OWQWVSLFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of trans-2-Nonenoyl-CoA in Fatty Acid Elongation and Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-nonenoyl-CoA is a key intermediate in the microsomal fatty acid elongation pathway, a fundamental process responsible for the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are critical components of cellular membranes, signaling molecules, and energy storage lipids. The reduction of the trans-2 double bond in trans-2-enoyl-CoA substrates, including this compound, is the final and rate-limiting step in each elongation cycle. This reaction is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER). Dysregulation of this pathway has been implicated in various metabolic disorders and neurological diseases, making TER a potential therapeutic target. This technical guide provides an in-depth overview of the role of this compound and its metabolizing enzyme, TER, in fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
The synthesis of fatty acids is a crucial metabolic process. While de novo fatty acid synthesis in the cytoplasm produces palmitic acid (C16:0), the elongation of this and other long-chain fatty acids occurs primarily in the endoplasmic reticulum. This elongation process is a four-step cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. This compound represents an intermediate in the elongation of a seven-carbon fatty acyl-CoA. The final step of this cycle, the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase (TER), also known as TECR in mammals. This NADPH-dependent enzyme is essential for the production of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.
Beyond its canonical role in fatty acid elongation, TER is also involved in the degradation pathway of sphingosine-1-phosphate, where it catalyzes the reduction of trans-2-hexadecenoyl-CoA to palmitoyl-CoA[1]. Furthermore, recent studies have revealed a novel function of TER in regulating cellular calcium homeostasis through its interaction with the SERCA2b calcium pump in the endoplasmic reticulum[2].
The Fatty Acid Elongation Cycle
The microsomal fatty acid elongation system sequentially adds two-carbon units to a growing fatty acyl-CoA chain. Each cycle consists of four reactions:
-
Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate, such as this compound.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TER), also utilizing NADPH.
The resulting elongated acyl-CoA can then undergo further rounds of elongation.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme Source | Km (µM) | Cofactor | Reference |
| Crotonyl-CoA (C4) | Rat Liver Microsomes | 20 | NADPH | [3] |
| trans-2-Hexenoyl-CoA (C6) | Rat Liver Microsomes | 0.5 | NADPH | [3] |
| trans-2-Hexadecenoyl-CoA (C16) | Rat Liver Microsomes | 1.0 | NADPH | [3] |
| Crotonyl-CoA (C4) | Euglena gracilis (recombinant) | 68 | NADH | [4] |
| trans-2-Hexenoyl-CoA (C6) | Euglena gracilis (recombinant) | 91 | NADH | [4] |
| NADPH | Rat Liver Microsomes | 10 | - | [3] |
| NADH | Euglena gracilis (recombinant) | 109 | - | [4] |
| NADPH | Euglena gracilis (recombinant) | 119 | - | [4] |
Experimental Protocols
Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase Activity
This protocol is adapted from a method used for measuring TER activity in Euglena gracilis and is applicable to other enzyme sources with appropriate optimization[5]. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
1 M Potassium phosphate (B84403) buffer, pH 6.2
-
10 mM NADPH solution in water
-
10 mM crotonyl-CoA (or other trans-2-enoyl-CoA substrate) solution in water
-
Enzyme preparation (e.g., purified TER, cell lysate, or microsomal fraction)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Potassium phosphate buffer, pH 6.2 (final concentration: 100 mM)
-
4 µL of 10 mM NADPH (final concentration: 0.4 mM)
-
5 µL of 10 mM crotonyl-CoA (final concentration: 0.5 mM)
-
Distilled water to a final volume of 990 µL.
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1).
In Vitro Fatty Acid Elongation Assay
This assay, adapted from studies in yeast, allows for the measurement of the entire elongation cycle[6].
Materials:
-
Membrane fraction containing the fatty acid elongation machinery
-
Acyl-CoA starter (e.g., C18:0-CoA)
-
[14C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
TLC plates
-
Scintillation counter or bioimaging analyzer
Procedure:
-
Incubate the membrane fraction (e.g., 10 µg) with the acyl-CoA starter (e.g., 20 µM), [14C]malonyl-CoA (e.g., 27.3 µM), and NADPH (e.g., 1 mM) in the reaction buffer.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids using a strong base (e.g., KOH).
-
Neutralize the reaction mixture and extract the fatty acids.
-
Separate the fatty acids by thin-layer chromatography (TLC).
-
Detect and quantify the radiolabeled elongated fatty acids using a bioimaging analyzer or by scraping the corresponding spots and performing scintillation counting.
Logical Relationships and Regulation
The activity of trans-2-enoyl-CoA reductase and the fatty acid elongation pathway are subject to regulation at multiple levels, and their dysregulation is associated with disease.
Mutations in the human TECR gene are known to cause Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration (MEPAN) syndrome, a rare autosomal recessive disorder characterized by childhood-onset dystonia, spasticity, and optic atrophy[7][8][9]. This highlights the critical role of TER in neuronal function. Additionally, TER-driven lipid metabolism in endothelial cells is crucial for maintaining the integrity of the blood-brain barrier[10][11].
Conclusion
This compound is a transient but essential intermediate in the synthesis of odd-chain and very-long-chain fatty acids. Its reduction by trans-2-enoyl-CoA reductase is a key step that contributes to the diversity of fatty acid species within the cell. The multifaceted roles of TER in lipid metabolism and cellular signaling, coupled with its implication in human disease, underscore its importance as a subject of ongoing research and a potential target for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundation for further investigation into the function and regulation of this critical enzyme and the broader pathway of fatty acid elongation.
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The mitochondrial trans-2-enoyl-CoA reductase is necessary for mitochondrial homeostasis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway Intermediates of trans-2-Nonenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-nonenoyl-CoA is a pivotal intermediate in several major metabolic pathways, including fatty acid β-oxidation and elongation, sphingolipid metabolism, and the biosynthesis of specialized metabolites like capsaicin. As a medium-chain acyl-CoA, its metabolism is integral to cellular energy homeostasis and the production of signaling molecules. This technical guide provides a comprehensive overview of the core metabolic pathways involving this compound, its associated intermediates, and the enzymes that catalyze their transformations. This document details quantitative data where available, provides in-depth experimental protocols for the study of these pathways, and includes visualizations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Metabolic Pathways Involving this compound
This compound is primarily generated during the β-oxidation of fatty acids with an odd number of carbons, specifically from the degradation of undecanoyl-CoA (C11). It also serves as a substrate for further elongation in fatty acid synthesis.
Fatty Acid β-Oxidation
In the mitochondrial matrix, the breakdown of fatty acids occurs through a cyclical series of four enzymatic reactions. For a fatty acyl-CoA with 'n' carbons, each cycle yields one molecule of acetyl-CoA and a fatty acyl-CoA shortened by two carbons. This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The subsequent steps in its degradation are as follows:
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of this compound to form L-3-hydroxynonanoyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxynonanoyl-CoA to 3-ketononanoyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
Thiolytic Cleavage: β-ketothiolase cleaves 3-ketononanoyl-CoA using a molecule of coenzyme A to yield acetyl-CoA and heptanoyl-CoA.
Heptanoyl-CoA then continues through the β-oxidation spiral until it is ultimately broken down into propionyl-CoA and acetyl-CoA.
Fatty Acid Elongation
In the endoplasmic reticulum and mitochondria, fatty acid chains can be elongated. Trans-2-enoyl-CoA intermediates are key components of this process. The reduction of this compound to nonanoyl-CoA is catalyzed by trans-2-enoyl-CoA reductase, an essential step in the fatty acid elongation cycle. This pathway is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are vital components of cellular membranes and precursors for signaling molecules.
Other Metabolic Roles
-
Sphingolipid Metabolism: Trans-2-enoyl-CoA reductase (TER) is also involved in the degradation of sphingosine-1-phosphate (S1P). In this pathway, a trans-2-enoyl-CoA intermediate is reduced to a saturated acyl-CoA, linking sphingolipid metabolism to glycerophospholipid synthesis[1].
-
Capsaicin Biosynthesis: In chili peppers, a related compound, trans-8-methyl-6-nonenoyl-CoA, is a key precursor in the biosynthesis of capsaicin, the pungent compound responsible for their heat. This pathway highlights the diverse roles of nonenoyl-CoA derivatives in specialized metabolism[2][3][4][5].
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax | Organism/Tissue | Reference |
| trans-2-enoyl-CoA Reductase | Crotonyl-CoA (C4) | 20 | Not Reported | Rat Liver Microsomes | [6] |
| trans-2-enoyl-CoA Reductase | trans-2-Hexenoyl-CoA (C6) | 0.5 | Not Reported | Rat Liver Microsomes | [6] |
| trans-2-enoyl-CoA Reductase | trans-2-Hexadecenoyl-CoA (C16) | 1.0 | Not Reported | Rat Liver Microsomes | [6] |
| trans-2-enoyl-CoA Reductase | NADPH | 10 | Not Reported | Rat Liver Microsomes | [6] |
| Enoyl-CoA Hydratase | Variable Chain Lengths | Rate decreases with increasing chain length | Not Reported | General | [5] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-Chain Substrates | Most Active | Not Reported | Pig Heart | [7] |
Experimental Protocols
Synthesis of this compound Standard
The synthesis of this compound is a two-step process involving the synthesis of trans-2-nonenoic acid followed by its conversion to the CoA thioester.
Step 1: Synthesis of trans-2-Nonenoic Acid [2]
This procedure is a modification of the Knoevenagel-Doebner condensation.
-
Materials:
-
n-Heptaldehyde
-
Malonic acid
-
Benzene
-
25% Hydrochloric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve malonic acid (3.3 mol) in dry pyridine (555 ml) in an ice water bath.
-
Add n-heptaldehyde (3.0 mol) with stirring.
-
After addition is complete, remove the ice bath and let the mixture stand at room temperature for 60 hours.
-
Heat the mixture on a steam bath for 8 hours.
-
Pour the reaction mixture into an equal volume of water.
-
Separate the organic layer and wash it with 900 ml of 25% HCl.
-
Take up the organic layer in benzene, wash with water, and dry over anhydrous sodium sulfate.
-
Distill the product under vacuum (b.p. 123°C at 2 mm Hg) to obtain trans-2-nonenoic acid.
-
Step 2: Conversion of trans-2-Nonenoic Acid to this compound [8]
This protocol utilizes carbonyldiimidazole (CDI) for the activation of the carboxylic acid.
-
Materials:
-
trans-2-Nonenoic acid
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
-
Coenzyme A (free acid)
-
0.5 M Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve CDI (0.026 mmol) in 200 µL of THF.
-
Add trans-2-nonenoic acid (0.031 mmol) and stir the mixture at 22°C for 1 hour.
-
Dissolve Coenzyme A (0.0064 mmol) in 50 µL of 0.5 M NaHCO₃.
-
Add the Coenzyme A solution to the reaction mixture and stir for another 45 minutes at 22°C.
-
Flash freeze the reaction mixture in liquid N₂ and lyophilize overnight.
-
Dissolve the resulting powder in water for analysis by HPLC-MS.
-
Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for the analysis of short-chain acyl-CoAs and can be optimized for this compound[9][10].
-
Sample Preparation (from cell culture):
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of ice-cold 10% trichloroacetic acid (TCA) to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Wash the protein pellet with 1 ml of 2% TCA and centrifuge again.
-
Combine the supernatants and perform solid-phase extraction (SPE) using a C18 cartridge to purify the acyl-CoAs.
-
Elute the acyl-CoAs and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.2 ml/min.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor the precursor ion [M+H]⁺ and a characteristic product ion for quantification. For most acyl-CoAs, a neutral loss of 507 Da (the CoA moiety) is observed. The specific m/z for this compound would need to be determined based on its exact mass.
-
Enzyme Assay for Enoyl-CoA Hydratase[11][12]
The activity of enoyl-CoA hydratase can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 7.4
-
50 µM this compound
-
Purified enoyl-CoA hydratase
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a quartz cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the enzyme activity using the molar extinction coefficient of the trans-2-enoyl-CoA substrate.
-
Signaling Pathways and Logical Relationships
While this compound itself has not been identified as a direct signaling molecule, medium-chain fatty acids and their CoA esters can influence cellular signaling[6][8]. They can serve as energy sources, precursors for other molecules, and can modulate the activity of various proteins and receptors.
One notable connection is the interaction between trans-2-enoyl-CoA reductase (TER) and the sarco(endo)plasmic reticulum Ca²⁺-ATPase 2b (SERCA2b), which links fatty acid metabolism to calcium signaling.
Below are diagrams illustrating the core metabolic pathways and a proposed experimental workflow.
Caption: Fatty Acid β-Oxidation Pathway.
Caption: Fatty Acid Elongation Pathway.
Caption: Experimental Workflow for Quantification.
Conclusion
This compound and its related intermediates are central to cellular lipid metabolism. A thorough understanding of their roles and the enzymes that govern their transformation is crucial for research in metabolic diseases, drug development, and bioengineering. While specific quantitative data for the nonenoyl- (C9) species remains an area for further investigation, the methodologies and pathways outlined in this guide provide a robust framework for researchers to pursue their studies in this critical area of metabolism. The provided protocols offer a starting point for the synthesis of standards, the quantification of these intermediates in biological samples, and the characterization of key enzymatic activities. Future work should focus on elucidating the precise intracellular concentrations of this compound and the kinetic properties of the enzymes that specifically metabolize this medium-chain acyl-CoA.
References
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of trans-2-Nonenoyl-CoA in Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the involvement of trans-2-nonenoyl-CoA in the mitochondrial beta-oxidation of unsaturated fatty acids. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and related therapeutic interventions.
Introduction: The Challenge of Unsaturated Fatty Acid Catabolism
Mitochondrial beta-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[1][2] While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, which contain one or more double bonds, presents a metabolic challenge.[3] The double bonds in naturally occurring unsaturated fatty acids are typically in the cis configuration, which is not a suitable substrate for the enzymes of the standard beta-oxidation pathway.[4] Consequently, auxiliary enzymes are required to modify the structure of these intermediates to allow their entry and complete processing through the beta-oxidation spiral.[5]
This compound is a key intermediate in the beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions. Its formation and subsequent metabolism are crucial for the efficient energy extraction from these dietary lipids. This guide will delve into the core aspects of this compound's involvement in this pathway, including the relevant enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms.
The Auxiliary Pathway of Unsaturated Fatty Acid Beta-Oxidation
The beta-oxidation of a polyunsaturated fatty acid like linoleic acid (18:2 n-6) proceeds through the standard beta-oxidation pathway until a cis- or trans-double bond is encountered in a position that prevents the action of enoyl-CoA hydratase. For fatty acids with a double bond at an even-numbered carbon, the pathway leads to the formation of a 2,4-dienoyl-CoA intermediate. This is where the specialized auxiliary enzymes become essential.
The core pathway for the metabolism of such intermediates involves two key enzymes:
-
2,4-Dienoyl-CoA Reductase (DECR1): This enzyme catalyzes the reduction of the 2,4-dienoyl-CoA intermediate, using NADPH as a cofactor, to produce a trans-3-enoyl-CoA.[6]
-
Enoyl-CoA Isomerase (ECI): This enzyme then isomerizes the trans-3-enoyl-CoA to a trans-2-enoyl-CoA, which is a substrate for the standard beta-oxidation enzyme, enoyl-CoA hydratase.[7]
This compound is an example of such a trans-2-enoyl-CoA intermediate that is then hydrated by enoyl-CoA hydratase to L-3-hydroxynonanoyl-CoA, allowing beta-oxidation to proceed.
Signaling Pathway for Unsaturated Fatty Acid Beta-Oxidation
The following diagram illustrates the enzymatic steps involved in the processing of a 2,4-dienoyl-CoA intermediate, leading to the formation of this compound and its subsequent entry into the beta-oxidation spiral.
Quantitative Data
Specific kinetic parameters for enzymes acting on this compound are not extensively reported in the literature. However, data for homologous enzymes with structurally similar substrates provide valuable insights into the catalytic efficiency.
Enoyl-CoA Hydratase
Enoyl-CoA hydratase (crotonase) exhibits broad substrate specificity. The Vmax of the enzyme tends to decrease as the carbon chain length of the trans-2-enoyl-CoA substrate increases.[8]
| Substrate | Organism/Enzyme | Km (µM) | Vmax (U/mg) | Reference |
| Crotonyl-CoA (C4) | Aeromonas caviae (R)-specific | 29-50 | 6.2 x 10³ | [8] |
| 2-Hexenoyl-CoA (C6) | Aeromonas caviae (R)-specific | 29-50 | 1.8 x 10³ | [8] |
| 2-Octenoyl-CoA (C8) | Aeromonas caviae (R)-specific | 29-50 | Lower than C6 | [8] |
| trans-2-Decenoyl-CoA (C10) | Cucumber seedlings (D-specific) | - | 10x faster than C4 | [4] |
2,4-Dienoyl-CoA Reductase
The kinetic properties of 2,4-dienoyl-CoA reductase have been studied with various substrates. The enzyme's activity is pH-dependent, with maximal activity around pH 6.0.[6]
| Substrate | Organism/Enzyme | Km (µM) | Vmax | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondria | - | - | [9] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat liver mitochondria | - | - | [9] |
| Short-chain acyl-CoAs | Human peroxisomal DCR | >6-fold higher than C10 | - | [10] |
| Substrates with ≥10 carbons | Human peroxisomal DCR | Lower than short-chain | - | [10] |
Experimental Protocols
Synthesis of this compound
The chemical synthesis of trans-2-enoyl-CoA esters is a prerequisite for in vitro enzymatic assays. A general method adapted from the synthesis of other acyl-CoA esters can be employed.[11][12]
Principle: This method involves the activation of the carboxylic acid (trans-2-nonenoic acid) with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester, which then reacts with Coenzyme A to form the final product.
Materials:
-
trans-2-Nonenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium salt)
-
Ethyl acetate (B1210297) (anhydrous)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Thin-layer chromatography (TLC) supplies
-
HPLC for purification
Procedure:
-
Activation of trans-2-Nonenoic Acid:
-
Dissolve trans-2-nonenoic acid and NHS in a 1:1 molar ratio in anhydrous ethyl acetate under a nitrogen atmosphere.
-
Add a solution of DCC (1:1 molar ratio with the acid) in ethyl acetate dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.
-
-
Coupling with Coenzyme A:
-
Dissolve the activated NHS-ester in DMF.
-
Prepare a solution of Coenzyme A lithium salt in an aqueous sodium bicarbonate buffer.
-
Add the DMF solution of the NHS-ester to the Coenzyme A solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the resulting this compound by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and purity of the product by mass spectrometry.[11]
-
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
Principle: The activity of enoyl-CoA hydratase is measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[8]
Materials:
-
Purified enoyl-CoA hydratase or mitochondrial extract
-
This compound (synthesized as described above)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and this compound in a quartz cuvette. The final substrate concentration should be varied to determine kinetic parameters.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[8]
-
Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.
HPLC-Based Analysis of Acyl-CoA Esters
Principle: High-performance liquid chromatography coupled with UV or mass spectrometry detection can be used to separate and quantify various acyl-CoA species, including this compound and its metabolic products.[5][13]
Materials:
-
HPLC system with a C18 reverse-phase column
-
UV detector or mass spectrometer
-
Mobile phase A: Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Mobile phase B: Methanol or acetonitrile
-
Acyl-CoA standards
Procedure:
-
Sample Preparation: Extract acyl-CoA esters from mitochondrial preparations or tissue homogenates using a suitable method, such as a chloroform/methanol extraction.[14]
-
Chromatographic Separation:
-
Inject the extracted sample onto the C18 column.
-
Elute the acyl-CoA esters using a gradient of mobile phase B. A typical gradient might be from 10% to 90% B over 30 minutes.
-
The exact gradient and mobile phase composition should be optimized for the separation of the analytes of interest.
-
-
Detection and Quantification:
-
Monitor the eluent at 260 nm for UV detection of the adenine (B156593) moiety of CoA.
-
For mass spectrometry, use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its precursor and product ion masses.[5]
-
Quantify the amount of each acyl-CoA by comparing the peak area to a standard curve generated with known amounts of acyl-CoA standards.
-
Experimental and Logical Workflows
Workflow for Investigating the Metabolism of this compound
The following diagram outlines a typical experimental workflow for studying the mitochondrial metabolism of this compound.
Regulation of Unsaturated Fatty Acid Beta-Oxidation
The beta-oxidation of fatty acids is a tightly regulated process, controlled at multiple levels to meet the energetic demands of the cell.
-
Transcriptional Regulation: The expression of genes encoding the enzymes of beta-oxidation, including the auxiliary enzymes, is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[15] PPARα is activated by fatty acids and their derivatives, leading to an upregulation of the machinery required for their catabolism.
-
Allosteric Regulation: The activity of beta-oxidation enzymes can be allosterically regulated by the ratios of key metabolic indicators such as [NADH]/[NAD⁺] and [acetyl-CoA]/[CoA]. High ratios of these products can inhibit the pathway.
-
Substrate Availability: The entry of fatty acids into the mitochondria, controlled by the carnitine palmitoyltransferase (CPT) system, is a major regulatory point. Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of CPT1, thus preventing fatty acid oxidation when synthesis is active.[1]
Conclusion and Future Directions
This compound is an indispensable intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. Its efficient metabolism, orchestrated by the auxiliary enzymes 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase, ensures the complete degradation of these important energy sources. A thorough understanding of the enzymology, kinetics, and regulation of the pathways involving this compound is crucial for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic strategies.
Future research should focus on obtaining precise kinetic data for the relevant enzymes with this compound as a substrate. Furthermore, a deeper investigation into the regulatory networks that specifically control the expression and activity of the auxiliary enzymes will provide a more complete picture of how the cell manages the catabolism of different classes of fatty acids. The development of specific inhibitors for these auxiliary enzymes could also serve as valuable tools for studying their roles in various physiological and pathological states.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the diagnosis of mitochondrial fatty acid beta-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enzymatic Crossroads of trans-2-nonenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-nonenoyl-CoA is a pivotal intermediate in lipid metabolism, situated at the intersection of fatty acid degradation and synthesis. Its conversion is governed by a cohort of enzymes, each presenting a potential target for therapeutic intervention in metabolic disorders. This technical guide provides an in-depth analysis of the core enzymatic reactions involving this compound, including detailed experimental protocols and a summary of known kinetic data. Furthermore, this document illustrates the key metabolic pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the biochemical landscape surrounding this crucial molecule.
Core Enzymes in this compound Metabolism
The metabolic fate of this compound is primarily dictated by three key enzymes: trans-2-enoyl-CoA reductase, enoyl-CoA hydratase, and Δ3,Δ2-enoyl-CoA isomerase. These enzymes channel this compound through either the fatty acid β-oxidation pathway for energy production or the fatty acid elongation pathway for the synthesis of longer chain fatty acids.
Trans-2-Enoyl-CoA Reductase (TER)
Trans-2-enoyl-CoA reductase (TER), also known as TECR, catalyzes the NADPH-dependent reduction of the trans-2 double bond in enoyl-CoA substrates, leading to the formation of a saturated acyl-CoA. This reaction is a critical step in both the fatty acid elongation cycle and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway[1][2][3][4]. In the context of fatty acid elongation, TER is responsible for the fourth and final reaction, producing a saturated fatty acyl-CoA that is elongated by two carbons[3][5].
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase, often referred to as crotonase, catalyzes the stereospecific hydration of the trans-2 double bond of enoyl-CoA to form L-3-hydroxyacyl-CoA. This is the second step of the mitochondrial β-oxidation pathway[6][7][8][9][10]. The reaction introduces a hydroxyl group, preparing the fatty acyl chain for subsequent oxidation.
Δ3,Δ2-Enoyl-CoA Isomerase
Δ3,Δ2-enoyl-CoA isomerase plays a crucial role in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions[11][12][13]. This enzyme catalyzes the isomerization of a 3-enoyl-CoA intermediate to the trans-2-enoyl-CoA form, which can then be processed by enoyl-CoA hydratase[11].
Quantitative Data on Enzyme Kinetics
Precise kinetic data for the enzymatic conversion of this compound is not extensively available in the current literature. The following tables summarize the available kinetic parameters for the key enzymes with various chain-length trans-2-enoyl-CoA substrates, which can serve as a proxy for understanding their activity on the C9 analogue.
Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase
| Substrate | Source Organism | Km (µM) | Cofactor | Reference |
|---|---|---|---|---|
| Crotonyl-CoA (C4) | Rat Liver Microsomes | 20 | NADPH | [14][15] |
| trans-2-Hexenoyl-CoA (C6) | Rat Liver Microsomes | 0.5 | NADPH | [14][15] |
| trans-2-Hexadecenoyl-CoA (C16) | Rat Liver Microsomes | 1.0 | NADPH | [14][15] |
| Crotonyl-CoA (C4) | Euglena gracilis | 68 | NADH | [1] |
| trans-2-Hexenoyl-CoA (C6) | Euglena gracilis | 91 | NADH | [1] |
| Crotonyl-CoA (C4) | Euglena gracilis | 119 (NADPH), 109 (NADH) | NADPH/NADH |[1] |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate | Source Organism | Vmax (U/mg) | Reference |
|---|---|---|---|
| Crotonyl-CoA (C4) | Aeromonas caviae | 6.2 x 10³ | [6] |
| trans-2-Hexenoyl-CoA (C6) | Aeromonas caviae | 1.8 x 10³ | [6] |
| trans-2-Octenoyl-CoA (C8) | Aeromonas caviae | Lower than C6 |[6] |
Note: The rate of reaction for enoyl-CoA hydratase decreases as the length of the fatty acid tail increases[16].
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the central metabolic pathways involving this compound and a general workflow for its enzymatic analysis.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of 2-enoyl-CoA reductase from bovine liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. microbenotes.com [microbenotes.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. aocs.org [aocs.org]
- 10. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 12. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase. | Sigma-Aldrich [merckmillipore.com]
- 15. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Regulation of Trans-2-Enoyl-CoA Reductase Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trans-2-enoyl-CoA reductase (TECR) gene encodes a critical enzyme in the elongation of very-long-chain fatty acids (VLCFAs) and the metabolism of sphingolipids. Dysregulation of TECR expression has been implicated in various pathological conditions, including metabolic disorders and cancer, making it a potential therapeutic target. This technical guide provides an in-depth overview of the current understanding of TECR gene expression regulation. We delve into the signaling pathways, transcription factors, and epigenetic modifications that govern its expression. Detailed experimental protocols for studying TECR gene regulation are provided, along with a synthesis of quantitative data from various studies. This document aims to be a comprehensive resource for researchers and professionals involved in the study of lipid metabolism and the development of novel therapeutics targeting this pathway.
Introduction to Trans-2-Enoyl-CoA Reductase (TECR)
Trans-2-enoyl-CoA reductase is an enzyme that catalyzes the final, rate-limiting step in the fatty acid elongation cycle, the reduction of trans-2-enoyl-CoA to acyl-CoA. This process is essential for the synthesis of VLCFAs, which are crucial components of cellular membranes, and precursors for signaling molecules. TECR is an integral membrane protein located in the endoplasmic reticulum. Beyond its role in fatty acid elongation, TECR is also involved in the degradation pathway of sphingosine-1-phosphate. Given its central role in lipid metabolism, the expression of the TECR gene is tightly regulated to maintain cellular homeostasis.
Signaling Pathways and Transcriptional Regulation
The expression of the TECR gene is controlled by a complex network of signaling pathways and transcription factors that respond to cellular metabolic status. While direct experimental validation for many of these regulatory interactions is still an active area of research, bioinformatic predictions and the known roles of key metabolic regulators provide a strong framework for understanding TECR gene regulation.
Predicted Transcription Factors
Analysis of the TECR gene promoter region using bioinformatic tools has identified potential binding sites for a number of transcription factors. Databases such as JASPAR and MotifMap predict that transcription factors from several families may regulate TECR expression.
Sterol Regulatory Element-Binding Proteins (SREBPs)
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis.[1] There are two main SREBP genes, SREBF1 and SREBF2, which produce three protein isoforms: SREBP-1a, SREBP-1c, and SREBP-2.[2][3] When cellular sterol levels are low, SREBPs are proteolytically cleaved and activated, translocating to the nucleus to induce the expression of their target genes.[1] SREBP-1c primarily activates genes involved in fatty acid synthesis, while SREBP-2 preferentially activates genes in the cholesterol biosynthesis pathway.[4]
Given TECR's role in fatty acid elongation, it is highly probable that its expression is under the control of SREBPs. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) studies in mouse liver have identified thousands of SREBP-1 and SREBP-2 binding sites, with a strong preference for promoter-proximal regions.[5][6][7] While these studies have not explicitly identified TECR as a direct target, the integration of ChIP-seq with transcriptomic data from conditions of SREBP activation (e.g., sterol depletion) would be a powerful approach to confirm this regulatory link.
Figure 1: Proposed SREBP-mediated regulation of TECR gene expression.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate lipid and glucose metabolism. The three PPAR isoforms, PPARα, PPARγ, and PPARβ/δ, are activated by fatty acids and their derivatives, as well as by synthetic ligands such as fibrates (PPARα) and glitazones (PPARγ). PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and it controls the expression of genes involved in fatty acid uptake and oxidation.[8][9]
Given that TECR is involved in the overall process of fatty acid metabolism, it is plausible that its expression is also modulated by PPARs. ChIP-chip analysis of PPARα in human hepatoma cells has revealed thousands of binding sites, indicating a broad regulatory role in hepatic lipid metabolism.[10][11] Cross-talk between PPARα and SREBP signaling pathways has also been suggested.[10] Further investigation is needed to determine if TECR is a direct target of PPARα.
Figure 2: Postulated regulation of TECR gene expression by PPARα.
Epigenetic Regulation
Epigenetic modifications, including histone acetylation and DNA methylation, play a crucial role in regulating gene expression by altering chromatin structure and accessibility to transcription factors.[12]
Histone Acetylation
Histone acetylation, mediated by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and transcriptional repression.[13][14] It is plausible that the TECR promoter is subject to dynamic changes in histone acetylation in response to metabolic signals, thereby modulating its expression. For instance, the recruitment of co-activators with HAT activity by SREBPs or PPARs could lead to increased histone acetylation at the TECR promoter, facilitating its transcription.
DNA Methylation
DNA methylation, the addition of a methyl group to cytosine residues in CpG dinucleotides, is typically associated with long-term gene silencing.[15][16] Changes in the methylation status of the TECR promoter could contribute to its dysregulation in diseases such as cancer.[17] Further studies are required to investigate the role of DNA methylation in the regulation of TECR gene expression.
Data Presentation
TECR mRNA Expression in Cancer
The following table summarizes the RNA sequencing data for TECR expression in various cancer types from The Cancer Genome Atlas (TCGA), as provided by The Human Protein Atlas.[18]
| Cancer Type | Median FPKM |
| Bladder Urothelial Carcinoma | 35.6 |
| Breast Invasive Carcinoma | 42.1 |
| Cervical Squamous Cell Carcinoma | 55.3 |
| Colon Adenocarcinoma | 38.9 |
| Glioblastoma Multiforme | 30.1 |
| Head and Neck Squamous Cell Carcinoma | 45.8 |
| Kidney Renal Clear Cell Carcinoma | 25.4 |
| Liver Hepatocellular Carcinoma | 33.7 |
| Lung Adenocarcinoma | 39.5 |
| Lung Squamous Cell Carcinoma | 50.2 |
| Ovarian Serous Cystadenocarcinoma | 40.8 |
| Pancreatic Adenocarcinoma | 36.2 |
| Prostate Adenocarcinoma | 31.7 |
| Skin Cutaneous Melanoma | 48.9 |
| Stomach Adenocarcinoma | 41.3 |
| Thyroid Carcinoma | 44.6 |
| Uterine Corpus Endometrial Carcinoma | 43.2 |
FPKM: Fragments Per Kilobase of exon per Million reads.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for the investigation of transcription factor binding to the TECR gene promoter.
Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Antibody against the transcription factor of interest (e.g., SREBP-1, SREBP-2, PPARα)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the TECR promoter
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. A parallel incubation with a non-specific IgG should be performed as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the TECR promoter to quantify the enrichment of the target sequence. Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for quantifying TECR mRNA expression levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
dNTPs
-
Random primers or oligo(dT) primers
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for TECR and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using reverse transcriptase, dNTPs, and either random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for TECR and a reference gene.
-
Data Analysis: Calculate the relative expression of TECR mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Luciferase Reporter Assay
This protocol is to assess the functional activity of the TECR promoter in response to specific stimuli or transcription factors.
Materials:
-
Luciferase reporter plasmid containing the TECR promoter upstream of the luciferase gene
-
Expression plasmids for transcription factors of interest (e.g., SREBP, PPAR)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture reagents and transfection reagent
-
Luciferase assay reagent
Procedure:
-
Plasmid Construction: Clone the promoter region of the human TECR gene into a luciferase reporter vector.
-
Transfection: Co-transfect cells with the TECR promoter-luciferase reporter plasmid, a control plasmid, and an expression plasmid for the transcription factor of interest (or an empty vector control).
-
Cell Treatment: Treat the transfected cells with specific stimuli (e.g., sterols, fibrates) if applicable.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.
siRNA-mediated Gene Silencing
This protocol is for knocking down the expression of a specific transcription factor to determine its effect on TECR gene expression.
Materials:
-
siRNA targeting the transcription factor of interest
-
Scrambled control siRNA
-
Transfection reagent
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with the specific siRNA or control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.
-
Analysis: Harvest the cells and analyze the knockdown efficiency by RT-qPCR or Western blotting for the target transcription factor. Analyze the effect on TECR mRNA expression by RT-qPCR.
Conclusion and Future Directions
The regulation of trans-2-enoyl-CoA reductase gene expression is a complex process that is central to the maintenance of lipid homeostasis. While bioinformatic predictions and the known functions of key metabolic regulators strongly suggest the involvement of transcription factors such as SREBPs and PPARs, direct experimental validation of these interactions is a critical next step. The experimental protocols provided in this guide offer a roadmap for researchers to further elucidate the molecular mechanisms governing TECR expression. A deeper understanding of these regulatory networks will be invaluable for the development of novel therapeutic strategies targeting diseases associated with dysregulated lipid metabolism. Future research should focus on integrating multi-omics approaches, including ChIP-seq, RNA-seq, and proteomics, to build a comprehensive model of TECR gene regulation in both physiological and pathological contexts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. genecards.org [genecards.org]
- 3. genecards.org [genecards.org]
- 4. Deciphering the Role of the SREBF1 Gene in the Transcriptional Regulation of Porcine Adipogenesis Using CRISPR/Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis of SREBP-1 binding in mouse liver chromatin reveals a preference for promoter proximal binding to a new motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aqa.org.uk [aqa.org.uk]
- 13. Histone Acetylation at Promoters Is Differentially Affected by Specific Activators and Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Modifications at Gene Promoter Regions in Rat Hippocampus after Acute and Chronic Electroconvulsive Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse Childhood Experiences, DNA Methylation, and Depressive Symptoms in Black Pregnant Women [mdpi.com]
- 16. DNA methylation affects the cell cycle transcription of the CtrA global regulator in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expression of TECR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
An In-depth Technical Guide to the Cellular Localization of Trans-2-Nonenoyl-CoA Metabolism
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-nonenoyl-CoA is a key intermediate in lipid metabolism, arising from the degradation of unsaturated fatty acids and serving as a substrate in various anabolic and catabolic pathways. Its metabolic fate is intricately linked to its specific location within the cell. Understanding the subcellular compartmentalization of this compound metabolism is critical for elucidating fundamental cellular processes and for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the primary cellular locations for this compound metabolism—the mitochondria, peroxisomes, and the endoplasmic reticulum—detailing the key enzymes, associated pathways, and the experimental methodologies used to determine this localization.
Principal Cellular Compartments for this compound Metabolism
The metabolism of this compound is not confined to a single organelle. Instead, it is processed in three distinct subcellular compartments: mitochondria, peroxisomes, and the endoplasmic reticulum. Each location harbors a specific set of enzymes that direct the molecule towards different metabolic fates, primarily beta-oxidation and fatty acid elongation.
-
Mitochondria: The primary site for the beta-oxidation of short, medium, and most long-chain fatty acids to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.
-
Peroxisomes: Responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids like phytanic acid, and the final reduction step in phytol (B49457) degradation.[1]
-
Endoplasmic Reticulum (ER): The major site of fatty acid elongation, where acyl-CoAs are extended by two-carbon units. It is also involved in the degradation pathway of sphingosine (B13886) 1-phosphate (S1P).[2][3]
Caption: Overview of the primary organelles involved in lipid metabolism.
Key Metabolic Pathways and Enzymes
The processing of this compound is catalyzed by two main classes of enzymes: enoyl-CoA hydratases and trans-2-enoyl-CoA reductases, whose specific isoforms are localized to different organelles.
Beta-Oxidation Pathways (Mitochondria and Peroxisomes)
In the second step of beta-oxidation, an enoyl-CoA hydratase catalyzes the hydration of the trans-double bond of trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA. This reaction is crucial for preparing the fatty acid for subsequent dehydrogenation.
-
Enzyme: Enoyl-CoA Hydratase (ECHS1 or Crotonase) in mitochondria; Multifunctional Enzymes (MFP-1/EHHADH and MFP-2/HSD17B4) in peroxisomes.[4][5]
-
Reaction: this compound + H₂O → (S)-3-Hydroxynonanoyl-CoA (Mitochondria, MFP-1) OR (R)-3-Hydroxynonanoyl-CoA (MFP-2).[5]
-
Function: This hydration step is essential for the catabolism of fatty acids to produce acetyl-CoA.[6] The mitochondrial pathway is a major source of cellular energy, while the peroxisomal pathway is critical for degrading substrates that cannot be processed by mitochondria.[4]
The enzymes of the crotonase superfamily share a conserved structural fold and an active site feature known as an "oxyanion hole," which stabilizes the enolate anion intermediate formed during catalysis.[7][8]
Reductive Pathways (Endoplasmic Reticulum, Peroxisomes, and Mitochondria)
Trans-2-enoyl-CoA reductases (TERs) catalyze the NADPH-dependent reduction of the trans-2 double bond, producing a saturated acyl-CoA. This is the final step in the fatty acid elongation cycle and is also involved in other specific metabolic pathways.
-
Endoplasmic Reticulum (TECR): The ER-resident TER is a key enzyme in the fatty acid elongation cycle, which produces very-long-chain fatty acids essential for the synthesis of ceramides (B1148491) and other complex lipids.[2][3] It is also responsible for the final saturation step in the degradation of sphingosine 1-phosphate.[2][9] TECR has been identified as a negative regulator of the ER calcium pump SERCA2b, directly linking fatty acid metabolism to cellular calcium homeostasis.[3]
-
Peroxisomes (TER): A peroxisomal TER is involved in the degradation of phytol, a branched-chain fatty alcohol. It specifically reduces phytenoyl-CoA to phytanoyl-CoA, preparing it for subsequent alpha- and beta-oxidation.[1]
-
Mitochondria (MECR): A mitochondrial trans-2-enoyl-CoA reductase (MECR) participates in the mitochondrial fatty acid synthesis (mtFAS) pathway.[10][11] This pathway is distinct from the high-capacity cytosolic fatty acid synthesis and is essential for producing octanoyl-CoA for lipoic acid synthesis. A splice variant of MECR can also be found in the cytosol.[10]
Quantitative Data on Enzyme Activity
The substrate specificity and kinetic parameters of the enzymes that metabolize trans-2-enoyl-CoA are critical for understanding the flux through these pathways. Data is often obtained using spectrophotometric assays with purified recombinant enzymes. While specific data for this compound (C9) is sparse, the activity of these enzymes on substrates of similar chain length provides valuable insight.
Table 1: Substrate Specificity of Enoyl-CoA Hydratases
| Enzyme/Organism | Substrate | Relative Activity (%) | Reference |
|---|---|---|---|
| Aeromonas caviae PhaJAc | Crotonyl-CoA (C4) | 100 | [12] |
| (R-specific hydratase) | 2-Hexenoyl-CoA (C6) | 36 | [12] |
| Rhodospirillum rubrum | Crotonyl-CoA (C4) | 100 | [12] |
| (R-specific hydratase) | 2-Hexenoyl-CoA (C6) | ~33 |[12] |
Table 2: Substrate Specificity of Trans-2-Enoyl-CoA Reductases
| Enzyme/Organism | Substrate | Activity | Reference |
|---|---|---|---|
| Human Peroxisomal TER | trans-Phytenoyl-CoA | High | [1] |
| Pristenoyl-CoA | Not detected | [1] | |
| C24:1-CoA | Not detected | [1] | |
| Mitochondrial MECR | C6 to C16 trans-2-enoyl-CoA | Active | [11] |
| Euglena gracilis TER | Crotonyl-CoA (C4) | High | [13] |
| (Mitochondrial) | (2E)-Hexenoyl-CoA (C6) | High |[13] |
Experimental Protocols
Determining the subcellular location of metabolic pathways requires a combination of biochemical fractionation and advanced analytical techniques.
Protocol: Isolation of Organelles by Centrifugation
This protocol outlines a generalizable method for separating mitochondria and peroxisomes from tissue homogenates, a foundational technique for studying organelle-specific metabolism.[14][15][16][17]
Objective: To obtain enriched fractions of mitochondria and peroxisomes.
Materials:
-
Tissue (e.g., rat liver) or cultured cells.
-
Ice-cold isolation buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).
-
Dounce or Potter-Elvehjem homogenizer.
-
Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge).
-
Density gradient medium (e.g., Percoll, Iodixanol, or Sucrose).[16][17]
Procedure:
-
Homogenization: Mince tissue and homogenize in 5-10 volumes of ice-cold isolation buffer using a motorized homogenizer with several gentle strokes to disrupt cells while keeping organelles intact.[18]
-
Differential Centrifugation: a. Centrifuge the homogenate at low speed (e.g., 700-1,000 x g for 10 min) to pellet nuclei and cell debris.[18] b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g for 15-20 min) to pellet a crude fraction containing mitochondria and peroxisomes.[18][19] c. The resulting supernatant is the cytosolic fraction.
-
Density Gradient Centrifugation: a. Resuspend the crude mitochondrial/peroxisomal pellet. b. Carefully layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient (e.g., Iodixanol or Percoll).[17] c. Ultracentrifuge at high speed (e.g., 100,000 x g for 1-2 hours).[20] d. Organelles will separate into distinct bands based on their buoyant density. Peroxisomes are typically denser than mitochondria.[17]
-
Fraction Collection and Analysis: a. Carefully collect the distinct bands from the gradient. b. Wash the collected fractions in buffer to remove the gradient medium. c. Confirm the purity of each fraction using western blotting for organelle-specific marker proteins (e.g., Catalase for peroxisomes, COX IV for mitochondria, Calreticulin for ER).
Caption: Experimental workflow for subcellular fractionation.
Protocol: Lipidomics Analysis by LC-MS/MS
This protocol describes a general workflow for identifying and quantifying acyl-CoAs and other lipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
Objective: To quantify this compound and related metabolites in different subcellular fractions.
Procedure:
-
Lipid Extraction: a. To the biological sample (e.g., purified organelle fraction), add a solution for liquid-liquid extraction (e.g., a Folch or Bligh-Dyer method using chloroform/methanol mixtures). b. Include internal standards (e.g., isotopically labeled lipids) for accurate quantification.[24] c. Vortex and centrifuge to separate the organic (lipid-containing) and aqueous phases. d. Collect the organic phase and dry it under a stream of nitrogen.
-
Chromatographic Separation: a. Reconstitute the dried lipid extract in an appropriate solvent. b. Inject the sample into a liquid chromatography system (e.g., UHPLC) equipped with a suitable column (e.g., C18 reverse-phase) to separate lipid species based on their physicochemical properties.[22][23]
-
Mass Spectrometry Detection: a. The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[22][24] b. The instrument is operated in a data-dependent or data-independent acquisition mode to collect both full scan MS1 spectra (for precursor ion identification) and MS2 fragmentation spectra (for structural confirmation).[22][25]
-
Data Analysis: a. Process the raw data using specialized software to detect features (peaks), align retention times, and perform peak integration. b. Identify lipids by matching the accurate mass of the precursor ion and its fragmentation pattern to lipid databases. c. Quantify the abundance of each lipid species relative to the internal standards.
Caption: General workflow for untargeted lipidomics analysis.
Conclusion
The metabolism of this compound is a prime example of the metabolic compartmentalization that allows eukaryotic cells to efficiently and precisely control the flow of metabolites. Its processing is distributed across the mitochondria, peroxisomes, and the endoplasmic reticulum, with each organelle containing a distinct enzymatic machinery to direct it toward either energy production via beta-oxidation or anabolic processes like fatty acid elongation. For researchers and drug developers, a thorough understanding of this spatial organization is paramount. It provides a framework for identifying novel therapeutic targets for metabolic diseases and for predicting the subcellular effects and potential toxicity of drug candidates that interact with lipid metabolic pathways. Future research employing advanced techniques such as spatial lipidomics and in-situ chemical labeling will further refine our understanding of these critical cellular processes.
References
- 1. Peroxisomal trans-2-enoyl-CoA reductase is involved in phytol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. Enzymes of the crotonase superfamily: Diverse assembly and diverse function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The crotonase superfamily: divergently related enzymes that catalyze different reactions involving acyl coenzyme a thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing Protein Trans-2-enoyl-CoA reductase, mitochondrial (HMDBP01010) [hmdb.ca]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 15. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 16. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 21. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. agilent.com [agilent.com]
Methodological & Application
Synthesis of trans-2-nonenoyl-CoA for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chemical synthesis, purification, and characterization of trans-2-nonenoyl-CoA, a crucial substrate for in vitro assays studying fatty acid metabolism and related enzymatic pathways. Furthermore, a comprehensive protocol for an in vitro activity assay of short-chain acyl-CoA dehydrogenase (SCAD or ACADS), a key enzyme in mitochondrial fatty acid β-oxidation, using the synthesized this compound is presented. This guide is intended to equip researchers with the necessary information to produce high-quality this compound and utilize it in robust enzymatic assays.
Introduction
Acyl-CoA thioesters are central metabolites in numerous cellular processes, including fatty acid β-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids and secondary metabolites. The study of enzymes involved in these pathways often requires specific acyl-CoA substrates that are not commercially available. This compound is a short-chain unsaturated acyl-CoA that serves as an intermediate in the β-oxidation of fatty acids and is a substrate for enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenases. Its availability is critical for the in vitro characterization of these enzymes, inhibitor screening, and drug discovery efforts targeting metabolic disorders.
This application note details a reliable method for the synthesis of this compound from its corresponding fatty acid, trans-2-nonenoic acid, via an N-hydroxysuccinimide (NHS)/dicyclohexylcarbodiimide (B1669883) (DCC) activation method.[1] A robust purification protocol using reversed-phase high-performance liquid chromatography (HPLC) is also provided. Additionally, a detailed protocol for a highly sensitive in vitro assay for short-chain acyl-CoA dehydrogenase (SCAD) activity is described, which utilizes the synthesized this compound and monitors the reduction of electron transfer flavoprotein (ETF).[2][3]
I. Synthesis and Purification of this compound
The synthesis of this compound is a two-step process: first, the synthesis of the precursor fatty acid, trans-2-nonenoic acid, followed by its coupling to Coenzyme A (CoA).
A. Synthesis of trans-2-nonenoic acid
trans-2-nonenoic acid can be synthesized from n-heptaldehyde and malonic acid in the presence of pyridine (B92270).
Experimental Protocol: Synthesis of trans-2-nonenoic acid
-
In a suitable reaction vessel, dissolve malonic acid (3.3 mol) in dry pyridine (555 ml). The reaction is slightly exothermic.
-
Cool the mixture in an ice water bath.
-
With stirring, add n-heptaldehyde (3.0 mol) to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 60 hours.
-
Following the incubation, heat the reaction mixture on a steam bath for 8 hours.
-
Pour the reaction mixture into an equal volume of water.
-
Separate the organic layer and wash it with 900 ml of 25% HCl.
-
Extract the organic layer with benzene, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain trans-2-nonenoic acid. The expected boiling point is approximately 123°C at 2 mm Hg.
B. Synthesis of this compound
The synthesis of this compound from trans-2-nonenoic acid is achieved by activating the carboxylic acid with NHS and DCC, followed by coupling to Coenzyme A.[1]
Experimental Protocol: Synthesis of this compound
-
Activation of trans-2-nonenoic acid:
-
Dissolve trans-2-nonenoic acid (0.58 mmol) and N-hydroxysuccinimide (NHS) (0.58 mmol) in 10 mL of anhydrous ethyl acetate (B1210297) at room temperature under a nitrogen atmosphere.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (0.58 mmol) in 3 mL of anhydrous ethyl acetate dropwise to the reaction mixture.
-
Stir the reaction for 12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting fatty acid is no longer detectable.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-activated ester.
-
-
Coupling to Coenzyme A:
-
Dissolve the crude NHS-activated ester (296 µmol) in 8 mL of dioxane.
-
In a separate flask, dissolve Coenzyme A trilithium salt (118 µmol) in 4 mL of 0.1 M sodium bicarbonate (NaHCO₃) under a constant stream of nitrogen.
-
Add the solution of the activated ester to the CoA solution dropwise over 45 minutes while stirring.
-
Continue stirring for 2 hours at room temperature. Monitor the reaction by reversed-phase TLC.
-
Upon completion, add 20 mL of ice-cold water and adjust the pH to 1.5-2.0 with 1N HCl.
-
Extract the aqueous phase with ethyl acetate (4 x 30 mL) to remove unreacted starting material and byproducts.
-
The aqueous phase containing this compound is then ready for purification.
-
C. Purification and Characterization
The synthesized this compound can be purified by reversed-phase HPLC and characterized by mass spectrometry and UV spectroscopy.
Experimental Protocol: Purification and Characterization
-
Purification by HPLC:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution system with two solvents:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile
-
-
A typical gradient could be from 5% to 95% Solvent B over 30 minutes, with a flow rate of 1 ml/min.
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA.
-
Collect the fractions corresponding to the major peak and lyophilize to obtain pure this compound.
-
-
Characterization:
-
UV Spectroscopy: Confirm the presence of the CoA moiety by measuring the UV absorbance spectrum. An absorbance maximum at approximately 260 nm is characteristic of the adenine ring.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized product using electrospray ionization mass spectrometry (ESI-MS) to confirm the correct mass of this compound.
-
Data Presentation: Synthesis and Characterization of this compound
| Parameter | Expected Value |
| Precursor Synthesis | |
| Starting Materials | n-heptaldehyde, malonic acid |
| Yield of trans-2-nonenoic acid | ~64% |
| CoA Ester Synthesis | |
| Coupling Method | NHS/DCC activation |
| Purity (post-HPLC) | >95% |
| Characterization | |
| UV λmax | ~260 nm |
| Calculated Molecular Weight | C₃₀H₅₀N₇O₁₇P₃S |
| ESI-MS (M-H)⁻ | Expected m/z |
II. In Vitro Assay for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity
This protocol describes a highly sensitive and specific continuous spectrophotometric assay for measuring the activity of short-chain acyl-CoA dehydrogenase (SCAD), also known as ACADS, using the synthesized this compound as a substrate. The assay is based on the reduction of electron transfer flavoprotein (ETF), which can be monitored by the decrease in its intrinsic fluorescence.[2][3] SCAD catalyzes the α,β-dehydrogenation of short-chain acyl-CoA esters, transferring electrons to ETF.[4]
A. Reagents and Buffers
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Recombinant Porcine ETF: Purified as described by Goetzman et al. (2019).[2]
-
Recombinant Human SCAD/ACADS: Commercially available or purified from expression systems.
-
This compound: Synthesized and purified as described above. Prepare a stock solution in water or a suitable buffer.
-
Deoxygenation System (optional but recommended for microplate format): Glucose, glucose oxidase, and catalase.
B. Experimental Protocol: SCAD Activity Assay
This assay can be performed in a standard fluorometer or adapted to a 96-well plate format.
-
Reaction Mixture Preparation:
-
In a quartz cuvette or a well of a black microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
Recombinant porcine ETF (final concentration 1-5 µM)
-
Recombinant human SCAD/ACADS (final concentration will depend on enzyme activity, typically in the nM range)
-
-
If using the deoxygenation system, add glucose (e.g., 10 mM), glucose oxidase (e.g., 20 U/mL), and catalase (e.g., 500 U/mL).
-
-
Incubation and Baseline Reading:
-
Incubate the reaction mixture for 5-10 minutes at the desired assay temperature (e.g., 37°C) to allow for temperature equilibration and deoxygenation (if applicable).
-
Measure the baseline fluorescence of ETF. The excitation wavelength is typically around 380 nm, and the emission is monitored at approximately 495 nm.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a known concentration of the this compound substrate. A typical starting concentration is in the range of 10-100 µM.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the rate of the SCAD-catalyzed reaction.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
To determine the specific activity of the enzyme, use the molar extinction coefficient of ETF and the change in fluorescence to calculate the rate of ETF reduction.
-
For kinetic studies, vary the concentration of this compound to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
-
Data Presentation: Kinetic Parameters of SCAD with this compound
| Kinetic Parameter | Description | Expected Range (for short-chain enoyl-CoAs) |
| Km | Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity. | Low µM range |
| Vmax | Maximum reaction velocity at saturating substrate concentrations. | Dependent on enzyme concentration and purity |
| kcat | Turnover number, the number of substrate molecules converted per enzyme molecule per unit time. | Dependent on Vmax and enzyme concentration |
| kcat/Km | Catalytic efficiency of the enzyme. | High (e.g., >10⁵ M⁻¹s⁻¹) |
III. Visualizations
A. Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
B. SCAD Catalyzed Reaction and Electron Transfer
Caption: SCAD-catalyzed dehydrogenation and electron transfer to ETF.
C. In Vitro Assay Workflow
Caption: Workflow for the in vitro SCAD activity assay.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and in vitro application of this compound. The detailed protocols and expected outcomes will enable researchers to reliably produce this important metabolic intermediate and utilize it in robust enzymatic assays for short-chain acyl-CoA dehydrogenase. The methodologies described herein are fundamental for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics targeting this critical pathway.
References
- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. The accurate quantification of the cellular acyl-CoA pool is critical for understanding metabolic regulation in both health and disease, providing insights into metabolic disorders, cancer, and neurodegenerative diseases. However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and structural diversity.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of acyl-CoAs. This document provides detailed application notes and protocols for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS.
Core Principles of Acyl-CoA Analysis
The successful analysis of acyl-CoAs hinges on efficient extraction from the biological matrix while preserving their integrity, followed by chromatographic separation and sensitive detection. Key considerations include:
-
Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are crucial to prevent the degradation of acyl-CoAs.
-
Chromatographic Separation: Reversed-phase HPLC is typically employed to separate acyl-CoAs based on the chain length and degree of unsaturation of the acyl group.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of individual acyl-CoA species.
Experimental Protocols
Protocol 1: Extraction of Short- and Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the analysis of acyl-CoAs in various tissues.[1][2][3]
Materials:
-
Frozen tissue sample
-
Acetonitrile (B52724) (ACN)[1][2]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol (B129727):water)[1][3]
-
Homogenizer
-
Centrifuge (capable of 16,000 x g at 4°C)[1]
Procedure:
-
Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled tube.[1]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard.[1]
-
Homogenize the sample twice on ice.[1]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of ACN:2-propanol:methanol (3:1:1).[1]
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[4]
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol is a synthesized method for adherent or suspension cell cultures.[5]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol containing an internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (capable of 15,000 x g at 4°C)[5]
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[5]
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[5]
HPLC-MS/MS Analysis
The following are example conditions for the analysis of short-chain and long-chain acyl-CoAs.
Method 1: Analysis of Short-Chain Acyl-CoAs and CoA Biosynthesis Intermediates[6]
-
HPLC System: UHPLC system
-
Column: Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm, C18[6]
-
Mobile Phase A: 5 mM ammonium acetate + 2.5 mM N,N-Dimethylbenzylamine (DMBA) in water, pH 5.6[7]
-
Mobile Phase B: 95% acetonitrile, 5% H2O + 5 mM ammonium acetate[7]
-
Gradient: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over time to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For each acyl-CoA, two transitions are monitored: [M+H]+ -> [M-507+H]+ for quantification and [M+H]+ -> 428 m/z for qualitative identification.[7]
Method 2: Analysis of Long-Chain Acyl-CoAs[1]
-
UPLC System: UPLC system
-
Column: Acquity 1.7 µm C8 UPLC BEH analytical column, 2.1 x 150 mm[1]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) (NH4OH) in water[1]
-
Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN)[1]
-
Gradient: A binary gradient starting at 20% B, increasing to 45% B over 2.8 min, then to 65% B over 1 min, and finally returning to initial conditions.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used to quantify the different long-chain acyl-CoAs.[1]
Data Presentation
The following tables summarize quantitative data for various acyl-CoA species reported in the literature. Note that direct comparison between studies may be affected by differences in experimental conditions and normalization methods.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines [5]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~3 | ~1.5 |
| C18:1-CoA | - | ~5 | ~2 |
| C18:2-CoA | - | ~1 | ~0.5 |
Table 2: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle [1]
| Acyl-CoA Species | Concentration (pmol/mg wet weight) |
| C14:0-CoA | 0.15 ± 0.02 |
| C16:0-CoA | 1.20 ± 0.15 |
| C16:1-CoA | 0.08 ± 0.01 |
| C18:0-CoA | 0.45 ± 0.05 |
| C18:1-CoA | 0.95 ± 0.10 |
| C18:2-CoA | 0.25 ± 0.03 |
| C20:4-CoA | 0.05 ± 0.01 |
Visualizations
Caption: General workflow for acyl-CoA analysis.
Caption: Central role of Acyl-CoAs in metabolism.
Conclusion
The protocols and methods outlined in this document provide a robust framework for the quantitative analysis of acyl-CoAs in various biological samples. The use of HPLC coupled with tandem mass spectrometry offers the necessary sensitivity and selectivity to elucidate the complex roles of these critical metabolites in cellular physiology and disease. Careful attention to sample preparation and the use of appropriate internal standards are paramount for achieving accurate and reproducible results.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Stable Isotope-Labeled trans-2-Nonenoyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of stable isotope-labeled trans-2-nonenoyl-CoA in metabolic tracer studies. The protocols outlined below cover the chemoenzymatic synthesis of the labeled compound, its application in cell-based assays to probe fatty acid β-oxidation, and the subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction to this compound and Stable Isotope Tracing
trans-2-Enoyl-CoA intermediates are central to the metabolism of fatty acids, playing a key role in both the β-oxidation pathway of saturated and unsaturated fatty acids and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[1][2] this compound, a nine-carbon trans-2-enoyl-CoA, is a substrate for enzymes in these pathways, making it an excellent target for metabolic studies.
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems.[3] By replacing atoms in this compound with their stable isotopes (e.g., ¹³C or ²H), researchers can track the molecule and its downstream metabolites using mass spectrometry. This approach allows for the precise quantification of metabolic flux and the elucidation of pathway dynamics under various physiological or pathological conditions.
Chemoenzymatic Synthesis of Stable Isotope-Labeled this compound
The following protocol describes a chemoenzymatic approach to generate stable isotope-labeled this compound from a labeled trans-2-nonenoic acid precursor. This method utilizes acyl-CoA synthetase to attach the labeled fatty acid to Coenzyme A.
2.1. Materials
-
Stable isotope-labeled trans-2-nonenoic acid (e.g., [¹³C₉]-trans-2-nonenoic acid or [²H₁₅]-trans-2-nonenoic acid)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tricine (B1662993) buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Potassium phosphate (B84403) buffer
2.2. Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the following in tricine buffer (pH 8.0):
-
Stable isotope-labeled trans-2-nonenoic acid (1 mM)
-
CoA (1.2 mM)
-
ATP (2.5 mM)
-
MgCl₂ (5 mM)
-
Acyl-CoA Synthetase (1 unit)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by potassium phosphate buffer.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with buffer to remove unreacted CoA and other polar components.
-
Elute the labeled this compound with a methanol/buffer solution.
-
-
Quantification and Storage:
-
Determine the concentration of the purified product by measuring its absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Store the labeled this compound at -80°C.
-
Application in a Cell-Based Fatty Acid β-Oxidation Assay
This protocol describes how to use stable isotope-labeled this compound to trace its metabolism in a cell culture model.
3.1. Materials
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
Stable isotope-labeled this compound
-
Cell lysis buffer
-
Acetonitrile
-
Internal standards (e.g., a suite of ¹³C-labeled acyl-CoAs)
3.2. Protocol
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing a known concentration of stable isotope-labeled this compound (e.g., 10 µM).
-
Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) to allow for cellular uptake and metabolism.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., acetonitrile/water/methanol).
-
Spike the extract with internal standards for quantification.
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis of Labeled Metabolites
4.1. Instrumentation
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column.
4.2. LC-MS/MS Method
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to separate the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the parent and fragment ions of the labeled this compound and its downstream metabolites.
4.3. Data Analysis
-
Quantification: Calculate the concentration of each metabolite by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled with the stable isotope.
-
Metabolic Flux: Calculate the rate of appearance of labeled downstream metabolites to determine the flux through the β-oxidation pathway.
Quantitative Data Summary
The following tables present hypothetical but realistic data from a tracer study using [¹³C₉]-trans-2-nonenoyl-CoA in cultured hepatocytes.
Table 1: Isotopic Enrichment of Acyl-CoAs Downstream of [¹³C₉]-trans-2-Nonenoyl-CoA
| Time (minutes) | [¹³C₉]-trans-2-Nonenoyl-CoA Enrichment (%) | [¹³C₇]-3-Ketoacyl-CoA Enrichment (%) | [¹³C₇]-Acyl-CoA Enrichment (%) | [¹³C₅]-Acyl-CoA Enrichment (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 85 | 12 | 8 | 3 |
| 30 | 65 | 25 | 18 | 9 |
| 60 | 40 | 45 | 35 | 20 |
Table 2: Calculated Metabolic Flux through Key Steps of β-Oxidation
| Metabolic Step | Flux Rate (pmol/min/mg protein) |
| trans-2-Enoyl-CoA Hydratase | 150 ± 12 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 135 ± 10 |
| β-Ketothiolase | 120 ± 9 |
Visualizations
Diagrams of Metabolic Pathways and Experimental Workflows
Caption: Fatty Acid β-Oxidation Pathway.
Caption: Sphingosine 1-Phosphate (S1P) Metabolic Pathway.
Caption: Experimental Workflow for Tracer Studies.
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay to Study trans-2-nonenoyl-CoA Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-nonenoyl-CoA is a key intermediate in fatty acid metabolism, particularly within the fatty acid elongation and sphingolipid metabolic pathways. The reduction of trans-2-enoyl-CoA intermediates is a critical step catalyzed by trans-2-enoyl-CoA reductase (TECR). Dysregulation of this process can impact the synthesis of very-long-chain fatty acids (VLCFAs) and complex sphingolipids, which are essential components of cellular membranes and signaling molecules.[1][2] Understanding the function of this compound and the activity of enzymes that metabolize it is crucial for investigating various pathological conditions, including metabolic disorders and neurological diseases.
These application notes provide a framework for developing cell-based assays to study the function of this compound. The protocols described herein detail methods for the synthesis of this compound, its application in in vitro enzyme activity assays, and its indirect study in whole cells by measuring downstream metabolic products and transcriptional responses. These assays can be utilized for screening potential inhibitors or activators of TECR and for elucidating the cellular consequences of altered this compound metabolism.
Key Metabolic Pathways Involving trans-2-enoyl-CoA
Two primary pathways involve the processing of trans-2-enoyl-CoA intermediates: the fatty acid elongation cycle and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a method for the synthesis of this compound, which can be adapted from methods for similar α,β-unsaturated acyl-CoAs.[3]
Materials:
-
trans-2-nonenoic acid
-
Coenzyme A (CoA)
-
Ethyl chloroformate (ECF)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3)
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve trans-2-nonenoic acid (10 eq.) in anhydrous THF.
-
Cool the solution to 4°C.
-
Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) to the solution and stir for 45 minutes at 4°C.
-
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3.
-
Add the CoA solution to the reaction mixture and stir for another 45 minutes at room temperature.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Purify the resulting this compound using HPLC with a C18 column.
-
Lyophilize the purified product and store at -80°C.
Protocol 2: In Vitro TECR Enzyme Activity Assay
This assay measures the activity of TECR by monitoring the consumption of NADPH in the presence of this compound.
Materials:
-
Cell lysate containing TECR (e.g., from cells overexpressing the enzyme)
-
This compound
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from a cell line overexpressing TECR.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell lysate
-
NADPH (final concentration, e.g., 100 µM)
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 50 µM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH consumption from the linear portion of the curve.
-
Determine the specific activity of TECR (nmol/min/mg protein).
Data Presentation:
| Condition | TECR Specific Activity (nmol/min/mg) | Standard Deviation |
| Control (No Inhibitor) | 150.2 | 8.5 |
| Test Compound A (10 µM) | 75.1 | 4.2 |
| Test Compound B (10 µM) | 145.8 | 7.9 |
Protocol 3: Whole-Cell Assay for VLCFA Profiling by LC-MS/MS
This assay assesses the function of TECR indirectly by measuring the impact of its inhibition on the cellular levels of VLCFAs. This approach circumvents the challenge of delivering acyl-CoAs into cells by instead providing the precursor fatty acid.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
trans-2-nonenoic acid
-
TECR inhibitor (or siRNA targeting TECR)
-
Cell culture medium and supplements
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the TECR inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Supplement the cell culture medium with trans-2-nonenoic acid (e.g., 50 µM) for the final 4-6 hours of the inhibitor treatment.
-
Harvest the cells by scraping and wash with PBS.
-
Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of C22-C30 VLCFAs.[1][4][5]
-
Normalize the VLCFA levels to the total protein content or cell number.
Data Presentation:
| Treatment | C24:0 Level (pmol/mg protein) | C26:0 Level (pmol/mg protein) |
| Vehicle Control | 120.5 ± 10.2 | 80.3 ± 7.5 |
| TECR Inhibitor (10 µM) | 65.2 ± 6.8 | 42.1 ± 4.9 |
Protocol 4: Reporter Gene Assay for Lipid Metabolism
This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to changes in lipid metabolism to assess the downstream consequences of modulating this compound levels.
Materials:
-
Cultured cells
-
Reporter plasmid containing a lipid-responsive promoter (e.g., SREBP or PPAR response elements) driving luciferase expression
-
Transfection reagent
-
TECR inhibitor or siRNA
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After 24 hours, treat the cells with the TECR inhibitor or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Data Presentation:
| Treatment | Normalized Luciferase Activity (RLU) | Fold Change |
| Vehicle Control | 15,234 ± 1,287 | 1.0 |
| TECR Inhibitor (10 µM) | 8,543 ± 976 | 0.56 |
Conclusion
The assays described provide a comprehensive toolkit for investigating the cellular function of this compound and the enzymes involved in its metabolism. By combining in vitro enzyme assays with whole-cell analyses of downstream metabolites and transcriptional responses, researchers can gain valuable insights into the roles of this metabolic intermediate in health and disease, and effectively screen for novel therapeutic agents targeting fatty acid elongation and sphingolipid metabolism.
References
- 1. lipotype.com [lipotype.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant Trans-2-enoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-enoyl-CoA reductase (TER) is a key enzyme in the fatty acid elongation cycle, catalyzing the NADPH-dependent reduction of a trans-2-enoyl-CoA intermediate to its corresponding acyl-CoA.[1][2] This process is vital for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of various lipids, including sphingolipids, glycerophospholipids, and waxes.[1][3] Given its essential role in lipid metabolism, TER is a potential target for drug development, particularly in the context of metabolic disorders and diseases where VLCFA levels are dysregulated. These application notes provide detailed protocols for the expression and purification of recombinant trans-2-enoyl-CoA reductase, enabling further biochemical and structural studies.
Signaling Pathway and Experimental Workflow
The fatty acid elongation cycle is a four-step process that sequentially adds two-carbon units to a growing fatty acyl chain. Trans-2-enoyl-CoA reductase carries out the final reductive step of this cycle.
Caption: The Fatty Acid Elongation Cycle.
A general workflow for the purification of recombinant trans-2-enoyl-CoA reductase is outlined below. This typically involves expression in a host system like E. coli, followed by cell lysis and a multi-step chromatography process to isolate the enzyme.
Caption: General workflow for recombinant protein purification.
Data Presentation
Purification of Recombinant Human TER from E. coli
The following table summarizes a typical purification of His-tagged recombinant human trans-2-enoyl-CoA reductase expressed in E. coli.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell-Free Extract | 250 | 50 | 0.2 | 100 | 1 |
| Ni-NTA Affinity | 20 | 45 | 2.25 | 90 | 11.25 |
| Ion Exchange | 8 | 38 | 4.75 | 76 | 23.75 |
| Gel Filtration | 5 | 35 | 7.0 | 70 | 35 |
Note: Activity units (U) are defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.
Kinetic Parameters of Trans-2-enoyl-CoA Reductases
The kinetic properties of TER can vary depending on the source of the enzyme and the substrate used.
| Enzyme Source | Substrate | Km (µM) | Cofactor | Km (µM) | Reference |
| Rat Liver | Crotonyl-CoA | 20 | NADPH | 10 | [4] |
| Rat Liver | trans-2-Hexenoyl-CoA | 0.5 | NADPH | 10 | [4] |
| Rat Liver | trans-2-Hexadecenoyl-CoA | 1.0 | NADPH | 10 | [4] |
| E. coli | trans-2-Hexenoyl-CoA | - | NADPH | - | [5] |
| E. coli | trans-2-Octenoyl-CoA | - | NADPH | - | [5] |
| Euglena gracilis | Crotonyl-CoA | 68 | NADH | 109 | [6] |
| Euglena gracilis | Crotonyl-CoA | - | NADPH | 119 | [6] |
| Euglena gracilis | trans-2-Hexenoyl-CoA | 91 | NADH | - | [6] |
Experimental Protocols
Protocol 1: Expression of Recombinant TER in E. coli
This protocol describes the expression of N-terminally His-tagged human TER in E. coli.
1. Transformation: a. Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of the expression plasmid (e.g., pET vector containing the human TER gene) to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds. e. Immediately place on ice for 2 minutes. f. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. g. Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at a reduced temperature, for instance, 18°C, for 16-20 hours.
3. Cell Harvesting: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Purification of Recombinant His-Tagged TER
This protocol outlines a three-step chromatography procedure for purifying His-tagged TER.
1. Cell Lysis and Clarification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell-free extract).
2. Affinity Chromatography (Ni-NTA): a. Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Load the cell-free extract onto the column. c. Wash the column with several column volumes of wash buffer to remove unbound proteins. d. Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE.
3. Ion-Exchange Chromatography (Anion Exchange): a. Pool the fractions containing the protein of interest and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT). b. Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the same low-salt buffer. c. Load the dialyzed sample onto the column. d. Elute the protein using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl). e. Collect fractions and analyze by SDS-PAGE.
4. Size-Exclusion Chromatography (Gel Filtration): a. Pool the fractions containing the purified protein from the ion-exchange step and concentrate using an appropriate centrifugal filter device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT). c. Load the concentrated protein sample onto the column. d. Elute with the same buffer. The protein will elute based on its size. e. Collect fractions and analyze for purity by SDS-PAGE. Pool the purest fractions, which now contain the purified trans-2-enoyl-CoA reductase.
Protocol 3: Trans-2-enoyl-CoA Reductase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
1. Assay Components:
- Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
- NADPH solution: 10 mM in water.
- Substrate solution: 1 mM of a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA) in water.
- Purified trans-2-enoyl-CoA reductase.
2. Assay Procedure: a. In a 1 mL cuvette, combine 950 µL of assay buffer, 10 µL of NADPH solution, and 20 µL of the substrate solution. b. Mix and incubate at 37°C for 5 minutes to pre-warm the reaction mixture. c. Initiate the reaction by adding a small amount of the purified enzyme (e.g., 20 µL). d. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. e. The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
References
- 1. Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of trans-2-enoyl-CoA Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards, methodologies, and key metabolic pathways involving trans-2-enoyl-CoA species. These thioesters are critical intermediates in fatty acid elongation and the degradation of sphingolipids, making their accurate quantification essential for research in metabolism, oncology, and neurodegenerative diseases.
Commercially Available Analytical Standards
A variety of trans-2-enoyl-CoA analytical standards are commercially available from specialized suppliers. Ensuring the purity and identity of these standards is paramount for accurate quantification in analytical assays. Below is a summary of representative commercially available standards.
| trans-2-enoyl-CoA Species | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Representative Supplier & Catalog No. |
| trans-2-Decenoyl-CoA | C₃₁H₅₂N₇O₁₇P₃S | 919.76 | ≥95% | Cayman Chemical: 21532 |
| trans-2-Hexadecenoyl-CoA | C₃₇H₆₄N₇O₁₇P₃S | 1003.94 | ≥98% | Avanti Polar Lipids: 870717 |
| trans-2-Octadecenoyl-CoA | C₃₉H₆₈N₇O₁₇P₃S | 1031.99 | ≥98% | Avanti Polar Lipids: 870718 |
| Crotonyl-CoA | C₂₅H₄₀N₇O₁₇P₃S | 839.61 | ≥95% | Sigma-Aldrich: C3631 |
Note: Availability and catalog numbers are subject to change. Please consult the supplier's website for the most current information.
Application Notes
Trans-2-enoyl-CoA species are pivotal intermediates in two major metabolic pathways: the fatty acid elongation cycle and the sphingolipid degradation pathway. In fatty acid elongation, these molecules are formed by the dehydration of 3-hydroxyacyl-CoA and are subsequently reduced by trans-2-enoyl-CoA reductase (TECR) to form an elongated acyl-CoA.[1] This cycle is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of ceramides (B1148491) and other complex lipids.[1]
In the degradation of sphingolipids, sphingosine-1-phosphate is catabolized to produce trans-2-hexadecenoyl-CoA, which is then reduced by TECR to palmitoyl-CoA.[2] This pathway connects sphingolipid metabolism to glycerophospholipid synthesis and fatty acid β-oxidation.[2] Given their central role, the accurate quantification of trans-2-enoyl-CoA species is critical for understanding the pathophysiology of metabolic disorders, cancer, and neurodegenerative diseases where lipid metabolism is often dysregulated.
Experimental Protocols
LC-MS/MS Method for the Quantification of trans-2-enoyl-CoA Species
This protocol provides a robust method for the sensitive and specific quantification of various acyl-CoA species, including trans-2-enoyl-CoAs, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (from cultured cells)
-
Cell Lysis: Wash cultured cells (approximately 90% confluent in a 10 cm plate) twice with ice-cold phosphate-buffered saline (PBS). Add 2 mL of methanol (B129727) and 15 µL of a 10 µM internal standard solution (e.g., pentadecanoyl-CoA) to the plate and incubate at -80°C for 15 minutes.[3]
-
Extraction: Scrape the cell lysate from the plate and transfer to a centrifuge tube. Centrifuge at 15,000 x g for 5 minutes at 4°C.[3]
-
Solvent Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under vacuum.[3]
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
b. Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Internal Standard (e.g., Pentadecanoyl-CoA, C15:0-CoA)
-
Analytical standards for the trans-2-enoyl-CoA species of interest
c. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 32°C |
| Injection Volume | 10-30 µL |
| Gradient | 0-15 min, 20-100% B; 15-22.5 min, 100% B; 22.51-30 min, 20% B |
d. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Common Fragmentation | Neutral loss of 507 Da |
Table of Representative MRM Transitions for Acyl-CoAs:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 |
| Malonyl-CoA | 854.1 | 347.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| Crotonyl-CoA | 838.1 | 331.1 |
| Palmitoyl-CoA | 1006.5 | 499.3 |
| Oleoyl-CoA | 1032.5 | 525.3 |
| Internal Standard (C15:0-CoA) | 992.5 | 485.3 |
Enzymatic Assay for the Determination of trans-2-enoyl-CoA Species
This protocol describes an enzymatic method for the determination of trans-2-enoyl-CoA and 3-hydroxyacyl-CoA intermediates.[4]
a. Principle
trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase to 3-hydroxyacyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, leading to the production of NADH. The NADH produced is amplified through an enzymatic cycling reaction and measured fluorometrically.[4]
b. Reagents
-
Extraction solution: Chloroform/methanol mixture
-
Reaction buffer
-
Enoyl-CoA hydratase
-
3-Hydroxyacyl-CoA dehydrogenase
-
NADH for standard curve
-
Enzymatic cycling reagents for NADH amplification
c. Procedure
-
Extraction: Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol procedure.[4]
-
Enzymatic Reaction: Incubate the extracted acyl-CoAs with 3-hydroxyacyl-CoA dehydrogenase in the presence of enoyl-CoA hydratase to stoichiometrically oxidize the acyl esters to 3-ketoacyl-CoAs, producing NADH.[4]
-
NADH Amplification: Amplify the generated NADH using an enzymatic cycling reaction.[4]
-
Detection: Determine the amplified NADH concentration fluorometrically. The procedure allows for the measurement of these intermediates at the picomole level.[4]
Quantitative Data
The performance of the LC-MS/MS method for acyl-CoA analysis is characterized by high sensitivity, specificity, and a wide dynamic range.
Table of LC-MS/MS Method Performance Characteristics:
| Parameter | Value | Reference |
| Linearity (R²) | > 0.98 | [3] |
| Inter-run Precision | 2.6 - 12.2% | [5] |
| Intra-run Precision | 1.2 - 4.4% | [5] |
| Accuracy | 94.8 - 110.8% | [5] |
Visualizations
Metabolic Pathways Involving trans-2-enoyl-CoA
The following diagrams illustrate the central role of trans-2-enoyl-CoA species in key metabolic pathways.
Figure 1: Role of trans-2-enoyl-CoA in the fatty acid elongation cycle.
Figure 2: Involvement of trans-2-enoyl-CoA in sphingolipid degradation.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Solid-Phase Extraction of Acyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in fatty acid metabolism, energy production via the Krebs cycle, and the biosynthesis of complex lipids.[1] The accurate quantification of cellular and tissue acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases, neurodegenerative disorders, and cancer.[1][2] However, the analysis of these molecules presents significant challenges due to their low abundance, inherent instability in aqueous solutions, and susceptibility to enzymatic degradation.[1][3][4]
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[2][4][5] This application note provides detailed protocols for the SPE-based extraction of acyl-CoAs from both cultured cells and tissue samples, along with a summary of expected quantitative data.
Principles of Acyl-CoA Solid-Phase Extraction
The most common SPE strategies for acyl-CoAs exploit the unique chemical properties of the molecule: the negatively charged phosphate (B84403) groups and the hydrophobic acyl chain. This allows for selective retention on various sorbents, including:
-
Weak Anion Exchange (WAX): Retains the negatively charged phosphate groups of the CoA moiety. Elution is typically achieved by increasing the salt concentration or changing the pH of the elution solvent.
-
Reversed-Phase (e.g., C18): Interacts with the hydrophobic acyl chain. The strength of the interaction depends on the chain length of the acyl group. Elution is performed using organic solvents.
-
Oligonucleotide Purification Cartridges: These cartridges have been successfully used for the purification of acyl-CoAs.[5][6]
The choice of SPE sorbent and protocol depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the nature of the biological sample.
Experimental Workflow Overview
The general workflow for the extraction and analysis of acyl-CoAs from biological samples involves several key steps, as illustrated in the diagram below.
Caption: General workflow for acyl-CoA extraction from biological samples.
Protocol 1: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from various tissue types and employs a weak anion exchange SPE column.[4]
Materials and Reagents:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column.
-
Washing:
-
Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash with 2 mL of water.
-
Wash with 2 mL of methanol.
-
-
Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[4]
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Protocol 2: Solid-Phase Extraction of Acyl-CoAs from Cultured Cells
This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.
Materials and Reagents:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cold (-80°C) 80% Methanol in water
-
Internal standard (e.g., 13C-labeled acyl-CoA)
-
Reversed-phase (C18) SPE columns
-
Methanol
-
25 mM Ammonium Acetate in methanol
-
Water (LC-MS grade)
-
5% Sulfosalicylic acid (SSA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then add 1 mL of cold (-80°C) 80% methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of cold (-80°C) 80% methanol containing the internal standard.
-
Sonicate the cell lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete lysis.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Precondition the C18 SPE column with 1 mL of methanol, followed by equilibration with 1 mL of water.[8]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove salts and other polar impurities.[8]
-
Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[8]
-
-
Sample Concentration:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
Data Presentation
The following tables summarize quantitative data for acyl-CoA species reported in the literature from various biological samples. Note that direct comparison between different studies may be affected by variations in experimental conditions and normalization methods.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~15 | ~5 |
| C18:2-CoA | - | ~3 | ~1 |
Table 2: Long-Chain Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight)
| Acyl-CoA Species | Heart[5] | Kidney[5] | Muscle[5] | Brain[6] |
| Palmitoyl-CoA (C16:0) | 5.8 ± 0.5 | 4.2 ± 0.3 | 2.1 ± 0.2 | 6.0 |
| Stearoyl-CoA (C18:0) | 3.1 ± 0.3 | 2.5 ± 0.2 | 1.5 ± 0.1 | 4.0 |
| Oleoyl-CoA (C18:1) | 8.2 ± 0.7 | 6.1 ± 0.5 | 3.5 ± 0.3 | 11.0 |
| Linoleoyl-CoA (C18:2) | 4.5 ± 0.4 | 3.8 ± 0.3 | 2.0 ± 0.2 | 2.0 |
| Arachidonoyl-CoA (C20:4) | 2.1 ± 0.2 | 1.8 ± 0.1 | 0.9 ± 0.1 | 2.0 |
Table 3: Recovery Rates of Acyl-CoAs Using Different Extraction and SPE Methods
| Method | Analyte | Recovery (%) | Reference |
| TCA precipitation followed by SPE | Pantothenate | 0% | [2] |
| 2.5% SSA (no SPE) | Pantothenate | >100% | [2] |
| TCA precipitation followed by SPE | Dephospho-CoA | 0% | [2] |
| 2.5% SSA (no SPE) | Dephospho-CoA | >99% | [2] |
| TCA precipitation followed by SPE | CoA | 1% | [2] |
| 2.5% SSA (no SPE) | CoA | 74% | [2] |
| TCA precipitation followed by SPE | Malonyl-CoA | 26% | [2] |
| 2.5% SSA (no SPE) | Malonyl-CoA | 74% | [2] |
| TCA precipitation followed by SPE | Acetyl-CoA | 36% | [2] |
| 2.5% SSA (no SPE) | Acetyl-CoA | 59% | [2] |
| Acetonitrile/Isopropanol extraction with SPE | Long-chain acyl-CoAs | 70-80% | [5] |
Troubleshooting and Optimization
-
Low Recovery:
-
Ensure complete homogenization and cell lysis.[4]
-
Work quickly and on ice to minimize enzymatic degradation.[4]
-
Optimize SPE wash and elution steps; insufficient washing can lead to ion suppression in LC-MS, while overly stringent washing can cause loss of analyte.
-
Use an internal standard early in the workflow to monitor recovery.[4]
-
-
Analyte Instability:
-
Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[3] Process samples immediately after collection or flash-freeze in liquid nitrogen and store at -80°C.[4]
-
Avoid repeated freeze-thaw cycles.[4]
-
The choice of reconstitution solvent is critical for stability; neutral pH buffers containing organic solvent are often preferred.[3][9]
-
Downstream Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[2]
-
Chromatography: Reversed-phase chromatography is commonly used to separate acyl-CoAs based on the hydrophobicity of their acyl chains.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.[10][11]
The diagram below illustrates the basic principle of acyl-CoA analysis by LC-MS/MS.
Caption: Principle of LC-MS/MS analysis for acyl-CoAs.
Conclusion
Solid-phase extraction is an essential step for the reliable quantification of acyl-CoAs from complex biological samples. The protocols provided in this application note offer robust methods for the extraction of these critical metabolites from both tissues and cultured cells. Careful attention to sample handling and the optimization of SPE conditions are paramount for achieving high recovery and accurate results. When coupled with sensitive LC-MS/MS analysis, these methods can provide valuable insights into the role of acyl-CoA metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Measuring Trans-2-Nonenoyl-CoA Levels in Tissue Homogenates: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-2-nonenoyl-CoA is a key intermediate in the metabolic pathway of various lipids and xenobiotics. As an unsaturated medium-chain acyl-Coenzyme A (acyl-CoA), its accurate quantification in biological matrices is crucial for understanding lipid metabolism, cellular signaling, and the pathology of metabolic diseases. Dysregulation of acyl-CoA metabolism is implicated in conditions such as obesity, diabetes, and fatty acid oxidation disorders.[1][2] This document provides a detailed protocol for the measurement of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Principle of the Method
This protocol employs a robust and sensitive LC-MS/MS method for the absolute quantification of this compound. The workflow involves:
-
Tissue Homogenization: Rapid homogenization of tissue samples in a specialized buffer to release intracellular metabolites and inhibit enzymatic activity.
-
Acyl-CoA Extraction: Efficient extraction of acyl-CoAs from the tissue homogenate using a combination of organic solvents and/or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separation of this compound from other acyl-CoAs and endogenous molecules using reverse-phase high-performance liquid chromatography (HPLC), followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculation of the absolute concentration of this compound by comparing its signal to that of a known concentration of an internal standard.
Materials and Reagents
Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Potassium carbonate (K₂CO₃)
-
Coenzyme A trilithium salt
-
Trans-2-nonenoic acid
-
Internal Standard (e.g., Heptadecanoyl-CoA (C17:0) or a stable isotope-labeled analogue)
-
Bovine Serum Albumin (BSA), fatty acid-free
Equipment
-
High-speed refrigerated centrifuge
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Solid Phase Extraction (SPE) manifold and cartridges (optional)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC system coupled to a tandem mass spectrometer
-
C18 reverse-phase HPLC column
Experimental Protocols
Preparation of Standards and Internal Standard
Note on this compound Standard: As of late 2025, a commercial standard for this compound may not be readily available. Custom synthesis is a likely requirement. Several companies, such as BOC Sciences, offer custom lipid synthesis services.[] The synthesis can be achieved by reacting trans-2-nonenoic acid with Coenzyme A, often through the formation of a mixed anhydride (B1165640) or using an activating agent like N,N'-carbonyldiimidazole.[5][6][7]
-
Primary Stock Solution (1 mM): Accurately weigh the synthesized this compound and dissolve in an appropriate solvent (e.g., 25% DMSO in water) to a final concentration of 1 mM. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 pmol/µL).
-
Internal Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of the chosen internal standard (e.g., Heptadecanoyl-CoA) in a similar manner to the analyte standard.
-
Internal Standard Working Solution (10 µM): Dilute the internal standard stock solution to 10 µM in 50% methanol.
Sample Preparation: Tissue Homogenization and Extraction
Critical Step: Rapid processing and keeping samples on ice are crucial to prevent the degradation of acyl-CoAs.
-
Tissue Collection: Excise tissue of interest (e.g., liver, heart, muscle) and immediately freeze-clamp it in liquid nitrogen to quench metabolic activity.[8] Store at -80°C until processing.
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold 0.5 M perchloric acid using a Potter-Elvehjem homogenizer or a bead beater.[8]
-
Keep the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Neutralization:
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 5 M K₂CO₃ dropwise while vortexing until the pH reaches 6.0-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and add the internal standard working solution to a final concentration of 1 µM.
-
Solid-Phase Extraction (Optional, for sample cleanup):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Note on Retention Time: In reverse-phase chromatography, retention time generally increases with the carbon chain length of the acyl-CoA. The presence of a double bond typically reduces the retention time compared to its saturated counterpart.[8][9][10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of the 5'-ADP moiety (507 Da) upon collision-induced dissociation.[11]
-
Predicted Transition for this compound:
-
Precursor Ion (Q1): m/z 906.3 (Calculated for [M+H]⁺)
-
Product Ion (Q3): m/z 399.3 (Calculated for [M+H - 507]⁺)
-
-
Transition for Heptadecanoyl-CoA (Internal Standard):
-
Precursor Ion (Q1): m/z 1008.5
-
Product Ion (Q3): m/z 501.5
-
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximal signal intensity of the analyte and internal standard.
-
Data Presentation and Analysis
Quantification
Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve. The final concentration should be expressed as nmol/g of wet tissue weight.
Representative Data
The following table provides representative concentrations of various long-chain acyl-CoAs in rat liver tissue, which can serve as a reference for expected concentration ranges. The concentration of this compound is expected to be within the lower end of this range for medium-chain acyl-CoAs.
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoA | 83 ± 11 | [5][12] |
| C16:0 (Palmitoyl-CoA) | ~5-15 | [] |
| C18:0 (Stearoyl-CoA) | ~2-8 | [] |
| C18:1 (Oleoyl-CoA) | ~10-25 | [] |
| C18:2 (Linoleoyl-CoA) | ~5-12 | [] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Acyl-CoA Fragmentation Pathway in Mass Spectrometry
Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. jsbms.jp [jsbms.jp]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of trans-2-nonenoyl-CoA in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of trans-2-nonenoyl-CoA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by the inherent chemical instability of its thioester bond and the unsaturation in the acyl chain. The main factors include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions. The electrophilic nature of the acyl carbon in the thioester makes it more prone to nucleophilic attack by water compared to an oxygen ester.[1][2]
-
Oxidation: The trans-2 double bond in the nonenoyl chain can be susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the thioester bond. Aqueous solutions of coenzyme A are known to be unstable at basic pH.[3]
-
Enzymatic Degradation: Contamination of solutions with proteases or thioesterases can lead to enzymatic degradation of this compound.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, it is crucial to minimize the impact of the factors mentioned above. The recommended storage conditions are:
-
Temperature: Store at -80°C for maximum stability.[4][5] Storage at -20°C is also acceptable for shorter periods.[3][6]
-
Form: Lyophilized powder is the most stable form for long-term storage. If in solution, store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Solvent/Buffer: For aqueous solutions, a slightly acidic buffer (pH 2-6) is recommended to minimize hydrolysis.[3]
-
Atmosphere: For unsaturated compounds, it is best practice to purge the container headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.[7]
Q3: Can I visually determine if my this compound solution has degraded?
A3: While visual inspection can sometimes indicate gross degradation (e.g., precipitation or color change), it is not a reliable method for assessing the purity of this compound. Significant degradation can occur without any visible changes. Analytical methods such as HPLC, LC-MS, or spectrophotometry are necessary to accurately determine the concentration and purity of your solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of this compound solution. | 1. Degradation of the stock solution due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution.[6] 3. Variability in the preparation of working solutions. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Ensure consistent and accurate pipetting and dilution procedures. |
| Low or no activity observed in an enzymatic assay using this compound. | 1. Degradation of this compound, leading to a lower effective concentration. 2. Inhibitory effects of degradation products. 3. Incorrect buffer pH affecting both enzyme activity and substrate stability. | 1. Verify the concentration and purity of the this compound solution using an analytical method (e.g., HPLC). 2. Use freshly prepared solutions for your experiments. 3. Ensure the buffer pH is optimal for the enzyme and as close to the stable range for the substrate as possible. |
| Precipitate forms in the this compound solution upon thawing. | 1. Poor solubility at low temperatures. 2. Concentration of the solution is too high. 3. Interaction with buffer components. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. Prepare a less concentrated stock solution. 3. Consider using a different buffer system. |
Data Presentation
| Condition | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes chemical and enzymatic degradation. | [3][4][5][6] |
| pH of Aqueous Solution | 2 - 6 | Reduces the rate of hydrolysis of the thioester bond. | [3] |
| Form | Lyophilized powder or frozen single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and hydrolysis in solution. | [4][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the unsaturated acyl chain. | [7] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
pH meter
-
Sterile microcentrifuge tubes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the lyophilized powder in nuclease-free water to the desired concentration (e.g., 10 mM).
-
Gently vortex to dissolve the powder completely.
-
Measure the pH of the solution. If the pH is above 6.0, adjust to a pH between 5.0 and 6.0 using a dilute solution of HCl.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Purge the headspace of each tube with a gentle stream of inert gas before capping tightly.
-
Immediately store the aliquots at -80°C.
Protocol 2: Quantification of this compound using HPLC
Objective: To determine the concentration and purity of a this compound solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
This compound standard of known concentration
Procedure:
-
Prepare a standard curve using the this compound standard.
-
Set up the HPLC method with a suitable gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-30 min: 65% to 5% B
-
30-35 min: 5% B
-
-
Set the UV detector to monitor absorbance at 260 nm (for the adenine (B156593) portion of CoA) and 232 nm (for the trans-2-enoyl group).
-
Inject the standards and the sample solution.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of the sample by comparing its peak area to the standard curve. Purity can be assessed by the relative area of the main peak.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. neolab.de [neolab.de]
- 4. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of acyl-CoAs, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of acyl-CoAs, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Signal for Acyl-CoA Analytes
-
Question: I am not seeing a signal for my acyl-CoA of interest, or the signal is much lower than expected. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no signal for acyl-CoA analytes is a common issue that can stem from several factors, ranging from sample degradation to matrix effects. Here are the primary causes and solutions:
-
Inefficient Extraction: Ensure that your tissue homogenization or cell lysis is complete. Using a proven extraction solvent combination, such as isopropanol (B130326)/acetonitrile (B52724) in a buffered aqueous solution, is crucial for efficient acyl-CoA recovery.[1] For some applications, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[1][2]
-
Analyte Degradation: Acyl-CoAs are inherently unstable molecules, susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3][4] To minimize degradation, always keep samples on ice or at 4°C during extraction and processing.[1] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[1][4] When reconstituting dried extracts, using a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 or 4.0) can improve stability compared to unbuffered aqueous solutions.[3][5]
-
Ion Suppression: The biological matrix is complex and contains numerous endogenous compounds that can co-elute with your acyl-CoA analytes and suppress their ionization in the mass spectrometer's source.[1][3] This is a major component of the "matrix effect."[1] To mitigate this, implement a robust sample cleanup procedure like SPE or liquid-liquid extraction.[6] Optimizing your chromatographic separation to resolve the analyte from these interfering components is also critical.[3][4] The use of an appropriate internal standard is essential to normalize for matrix effects that cannot be eliminated through sample preparation.[1]
-
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, leading to significant signal loss. Using polypropylene (B1209903) or silanized glass vials for sample storage and analysis can help minimize this issue.
-
Incorrect MS/MS Parameters: Ensure that the mass spectrometer's parameters, including precursor and product ion selection, collision energy, and cone voltage, are optimized for your specific acyl-CoA. These parameters are instrument-specific and require empirical determination.[1]
-
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
-
Question: My acyl-CoA peaks are showing significant tailing or are very broad. What could be causing this and how can I improve the peak shape?
-
Answer: Poor peak shape can compromise both the sensitivity and the accuracy of your quantification. The following are common causes and their solutions:
-
Secondary Interactions: The phosphate moiety of acyl-CoAs can interact with the stationary phase or metal components of the HPLC/UHPLC system, leading to peak tailing. The addition of an ion-pairing agent, such as dimethylbutylamine (DMBA), to the mobile phase can significantly improve peak shape, particularly for more polar species like malonyl-CoA.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of acyl-CoAs. For reversed-phase separation of long-chain acyl-CoAs, operating at a higher pH (e.g., 10.5) with a pH-stable C18 column can improve separation and resolution.
-
Suboptimal Reconstitution Solvent: The solvent used to reconstitute your dried sample extract can have a significant impact on peak shape. Ensure that the reconstitution solvent is compatible with the initial mobile phase conditions of your chromatographic gradient. For reversed-phase chromatography, it is preferable to dissolve the sample in a solution with a low organic content to ensure proper focusing of the analyte on the column head.[4]
-
Issue 3: Inaccurate or Imprecise Quantification
-
Question: I am observing high variability in my quantitative results for the same sample, or the accuracy is poor when compared to spiked standards. What are the likely reasons and how can I improve my quantification?
-
Answer: Inaccurate and imprecise quantification are often linked to uncorrected matrix effects and issues with the calibration curve. Here's how to address these problems:
-
Uncorrected Matrix Effects: As mentioned, co-eluting matrix components can enhance or suppress the ionization of your target acyl-CoAs, leading to inaccurate quantification.[1][4]
-
Solution 1: Improve Chromatographic Separation: Enhance the resolution between your analytes and interfering matrix components by optimizing the LC gradient, flow rate, or column chemistry.[3][4]
-
Solution 2: Use Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ¹⁵N) internal standard for each analyte.[6] These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for reliable normalization.
-
Solution 3: Use an Analog Internal Standard: If stable isotope-labeled standards are unavailable, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample can be used.[4] This can help to correct for variability in extraction efficiency and ionization, although it may not perfectly mimic the behavior of all analytes.
-
-
Non-Linearity of Calibration Curve: The presence of matrix effects can lead to non-linear calibration curves.
-
Solution: Construct your calibration curves in a matrix that closely matches your study samples (e.g., by using a charcoal-stripped matrix or a surrogate matrix). This helps to account for the influence of the matrix on the analyte signal. Additionally, using a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curves can improve accuracy, especially at the lower concentrations.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[4] This technique provides high specificity through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acyl-CoA species.[3][4]
Q2: Why are my acyl-CoA samples degrading, and how can I prevent it?
A2: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[3][4] To minimize degradation, samples should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C, preferably as a dry pellet.[4][5] For reconstitution before analysis, using a buffered solution, such as 50 mM ammonium acetate at pH 6.8, can enhance stability compared to unbuffered aqueous solutions.[3][5]
Q3: What are the best internal standards for acyl-CoA analysis?
A3: The gold standard for internal standards in mass spectrometry are stable isotope-labeled versions of the analytes of interest.[6] These standards have nearly identical chemical and physical properties to the endogenous compounds and will co-elute, allowing for the most accurate correction of matrix effects and extraction variability. If these are not available, an odd-chain acyl-CoA, such as C17:0-CoA, which is not naturally abundant in most biological systems, can be a suitable alternative.[4]
Q4: How can I minimize ion suppression for acyl-CoAs?
A4: Minimizing ion suppression involves a multi-pronged approach:
-
Effective Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components, such as phospholipids.[6]
-
Optimized Chromatography: Develop a chromatographic method that provides good separation of your acyl-CoA analytes from the bulk of the matrix components.[3][6]
-
Dilution: If the signal is sufficiently strong, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Use of an Appropriate Internal Standard: As mentioned, a suitable internal standard is crucial for correcting any residual ion suppression that cannot be eliminated through sample preparation and chromatography.[6]
Q5: What are the optimal LC conditions for separating short-chain vs. long-chain acyl-CoAs?
A5: The optimal LC conditions often differ for short-chain and long-chain acyl-CoAs due to their different polarities.
-
Short-Chain Acyl-CoAs: These are more polar and may require a mobile phase with a lower organic content for retention on a C18 column. The use of an ion-pairing agent like dimethylbutylamine (DMBA) can be beneficial for improving peak shape.[2]
-
Long-Chain Acyl-CoAs: These are more hydrophobic and are well-suited for separation on C8 or C18 reversed-phase columns using a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[7] A mobile phase containing a volatile buffer like ammonium acetate is commonly used.[1][5]
Quantitative Data Summary
Table 1: Impact of Reconstitution Solvent on Acyl-CoA Stability
| Reconstitution Solvent | Average Stability (% of time-zero) after 24h at 4°C |
| Methanol (B129727) | Variable, analyte-dependent |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Generally high stability |
| Water | Lower stability due to hydrolysis |
| 50 mM Ammonium Acetate (pH 7) | Good stability |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | High stability |
Note: Data is generalized from findings indicating that buffered solutions enhance stability.[3][5]
Table 2: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Sample Preparation Method | Advantages | Disadvantages |
| Protein Precipitation (e.g., with Acetonitrile or Sulfosalicylic Acid) | Simple, fast, and does not require SPE.[2] | May result in less clean samples and significant matrix effects. |
| Solid-Phase Extraction (SPE) | Provides cleaner samples, reduces matrix effects, and can concentrate analytes.[1][6] | Can be more time-consuming and may lead to the loss of more hydrophilic, short-chain acyl-CoAs if not optimized.[4] |
| Liquid-Liquid Extraction | Effective at removing certain classes of interferences like lipids.[6] | Can be labor-intensive and may require solvent evaporation and reconstitution steps. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Sulfosalicylic Acid (SSA)
-
Cell Washing: Aspirate the culture medium and wash the cultured cells (on a 6-well plate) twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[4]
-
Cell Lysis: Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the tube vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system for analysis.
Protocol 2: Acyl-CoA Extraction from Tissue
-
Tissue Homogenization: a. Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a tissue pulverizer. b. Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate buffer) containing a suitable internal standard.[4]
-
Phase Separation and Extraction: a. Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and carefully discard the upper organic phase. Repeat this wash step for a more thorough cleanup. b. Add methanol and chloroform, vortex, and incubate at room temperature. c. Centrifuge at a high speed (e.g., 21,000 x g) to pellet any remaining debris.
-
Sample Cleanup (Optional but Recommended): a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions for analysis.
Visualizations
Caption: A generalized experimental workflow for acyl-CoA analysis.
Caption: A troubleshooting decision tree for poor acyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Chain Acyl-CoA Recovery
Welcome to the technical support center for improving the recovery of long-chain acyl-CoAs from cell lysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recovery of long-chain acyl-CoAs is consistently low. What are the common causes and how can I improve my yield?
A2: Low recovery of long-chain acyl-CoAs can stem from several issues throughout the experimental workflow. Here is a breakdown of potential causes and the corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure thorough cell disruption. For cultured cells, scraping in ice-cold methanol (B129727) can be effective.[1] For tissues, use a glass homogenizer for better disruption and consider optimizing the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[2] |
| Analyte Degradation | Long-chain acyl-CoAs are highly unstable due to both enzymatic and chemical hydrolysis.[2] It is critical to work quickly, keep samples on ice or at 4°C at all times, and use fresh, high-purity solvents.[2] Flash-freezing samples in liquid nitrogen immediately after collection and storing them at -80°C minimizes degradation.[2] |
| Inefficient Extraction | The choice of extraction solvent is crucial. Methods often involve homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][3] For cell cultures, a common method is to lyse cells in -80°C methanol, scrape the lysate, and add acetonitrile before evaporation.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to prevent premature elution of your analytes or incomplete recovery from the column.[4] |
| Precipitation of Long-Chain Species | Longer-chain acyl-CoAs are less soluble in aqueous solutions. Ensure the final extract is reconstituted in a solvent that maintains their solubility, such as a methanol/water mixture or a buffer containing acetonitrile.[2] |
Q2: What is the best way to store my cell or tissue samples to ensure the stability of long-chain acyl-CoAs?
A2: For optimal preservation, samples should be flash-frozen in liquid nitrogen immediately after collection.[2] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[2] It is also crucial to avoid repeated freeze-thaw cycles, as this can significantly degrade the analytes.[2]
Q3: How do I choose an appropriate internal standard for quantification?
A3: An ideal internal standard should have similar chemical properties and extraction recovery to the analytes of interest but be distinguishable by mass spectrometry. Odd-chain acyl-CoAs, such as C15:0-CoA or heptadecanoyl-CoA (C17:0-CoA), are commonly used because they are not typically found in endogenous mammalian samples.[1][5] Adding the internal standard early in the sample preparation process helps to account for analyte loss during extraction and processing.[2]
Q4: My acyl-CoA extracts are showing signs of degradation. How can I assess stability and improve it?
A4: Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1] To assess stability, you can test various reconstitution solvents. For example, a study tested methanol, water, and different buffered solutions (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 or pH 3.5) and analyzed samples at different time points (0, 4, and 24 hours) to determine the stability of each acyl-CoA.[1] Keeping samples cold and minimizing time in aqueous solutions before analysis is key.
Quantitative Data on Recovery Rates
The recovery of long-chain acyl-CoAs is highly dependent on the methodology and the sample matrix. Below is a summary of reported recovery rates from various studies.
| Method Description | Sample Type(s) | Reported Recovery Rate | Reference |
| Homogenization in KH2PO4 buffer, extraction with ACN/2-propanol, and purification with an oligonucleotide column. | Rat Tissues (Heart, Kidney, Muscle) | 70-80% | [3] |
| Optimized extraction for low sample load (10 mg) using organic solvent extraction and reconstitution in ammonium hydroxide (B78521) buffer. | Mammalian Tissues (Liver, Brain, Muscle, Adipose) | 60-140% (Varies by analyte and tissue) | [6] |
| Tissue extraction with acetonitrile/2-propanol followed by purification with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel. | Rat Liver | 83-90% (for solid-phase extraction step) | [6] |
| Extraction with 10% trichloroacetic acid (TCA) followed by SPE. | Standards | 26-62% (for short-chain acyl-CoAs) | [7] |
| Extraction with 2.5% sulfosalicylic acid (SSA). | Standards | 59-80% (for short-chain acyl-CoAs) | [7] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods designed for the extraction and analysis of acyl-CoAs from cell cultures for LC-MS/MS analysis.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
LC-MS grade methanol, pre-chilled to -80°C
-
LC-MS grade acetonitrile
-
Internal Standard (IS) solution (e.g., 10 µM C15:0-CoA)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Aspirate the culture medium from the plate.
-
Wash the cell monolayer twice with ice-cold PBS, aspirating the PBS completely after the final wash.
-
-
Cell Lysis and Extraction:
-
Sample Collection:
-
Scrape the cell lysate from the culture plate and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitated protein and cell debris.[1]
-
-
Solvent Evaporation:
-
Reconstitution:
-
Analysis:
-
Transfer 100 µL of the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for long-chain acyl-CoA extraction from cultured cells.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low acyl-CoA recovery.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
protocol for preventing degradation of acyl-CoA samples
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways. However, their inherent instability presents a significant challenge for accurate quantification and analysis. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the preservation of acyl-CoA sample integrity throughout experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during acyl-CoA analysis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Acyl-CoA Signal | Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly at neutral or alkaline pH. Enzymatic degradation by thioesterases can also occur. | - Work quickly and maintain samples on ice at all times.[1] - Use acidic buffers (e.g., 100 mM Potassium Phosphate, pH 4.9) during extraction to inhibit hydrolysis.[1][2] - Immediately freeze samples in liquid nitrogen after collection and store them at -80°C.[1] |
| Inefficient Extraction: The choice of solvent and methodology is critical for quantitative recovery. | - Employ a robust extraction method using a combination of acidic buffer and organic solvents like acetonitrile (B52724) and isopropanol.[1] - Consider solid-phase extraction (SPE) for purification and to enhance recovery rates.[1] | |
| Poor Solubility of Long-Chain Species: Long-chain acyl-CoAs have limited solubility in purely aqueous solutions. | - Ensure the final extract is in a solvent that maintains solubility, such as a methanol (B129727)/water mixture.[1] | |
| Inconsistent Results / Poor Reproducibility | Variable Sample Handling: Inconsistent timing or temperature control during sample processing can lead to variable degradation. | - Standardize the entire workflow from sample collection to analysis. - Minimize the time between sample collection and extraction. |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation of acyl-CoAs.[3] | - Aliquot samples into smaller volumes after the initial extraction to avoid repeated freeze-thaw cycles of the entire sample.[3] - A study on acetyl-CoA showed a 16% loss after five freeze-thaw cycles.[3] | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Contaminants from Sample Matrix: Biological samples are complex and contain numerous molecules that can interfere with analysis. | - Incorporate a solid-phase extraction (SPE) step to purify the acyl-CoA fraction. Weak anion exchange SPE columns can be effective.[1] |
| Degradation Products: The presence of free coenzyme A or fatty acids can indicate sample degradation. | - Review and optimize the sample handling and storage protocol to minimize degradation. - Use fresh, high-purity solvents for all extraction and analytical steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acyl-CoA degradation?
A1: The primary causes of acyl-CoA degradation are chemical hydrolysis of the thioester bond, which is accelerated at neutral or alkaline pH, and enzymatic degradation by cellular thioesterases.[4][5] To mitigate this, it is crucial to maintain a low temperature and an acidic environment during sample processing.
Q2: What is the optimal temperature for storing acyl-CoA samples?
A2: For long-term stability, biological samples and acyl-CoA extracts should be stored at -80°C.[1][3] It is also critical to rapidly freeze samples in liquid nitrogen immediately after collection to halt enzymatic activity.[1]
Q3: How many times can I freeze-thaw my acyl-CoA samples?
A3: It is strongly recommended to minimize freeze-thaw cycles.[1] Studies have shown that multiple freeze-thaw cycles can lead to significant degradation.[3] For instance, one study observed a 16% loss of acetyl-CoA after five freeze-thaw cycles.[3] It is best practice to aliquot samples into single-use volumes.
Q4: What type of buffer should I use for tissue homogenization?
A4: An acidic buffer is recommended to maintain the stability of acyl-CoAs. A commonly used and effective buffer is 100 mM Potassium Phosphate (KH2PO4) at a pH of 4.9.[1][2]
Q5: How can I improve the recovery of long-chain acyl-CoAs?
A5: Improving the recovery of long-chain acyl-CoAs, which can be less soluble, involves several strategies. Using a 20-fold excess of extraction solvent to tissue weight is often recommended.[1] Additionally, ensuring the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture, is crucial.[1] Solid-phase extraction can also be employed to purify and concentrate the acyl-CoA fraction.[1]
Q6: What is the recommended solvent for reconstituting dried acyl-CoA extracts for LC-MS analysis?
A6: The choice of reconstitution solvent is critical for stability. Methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common and effective choices.[4][6] Ammonium acetate buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[7]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 ml of 2-propanol and homogenize again.[8]
-
Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.[8]
-
Vortex the mixture for 5 minutes.[8]
-
-
Phase Separation:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the collected supernatant onto the SPE column.
-
Wash the column with a suitable wash buffer (e.g., 2% formic acid) to remove contaminants.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., a stepwise gradient of ammonium hydroxide).
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent suitable for your downstream analysis (e.g., methanol/water mixture for LC-MS).[1]
-
Visualizations
Caption: Recommended workflow for acyl-CoA sample handling and preparation.
Caption: Troubleshooting decision tree for low acyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
increasing the sensitivity of detection for trans-2-enoyl-CoA intermediates
Welcome to the technical support center for the sensitive detection of trans-2-enoyl-CoA intermediates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the accuracy and sensitivity of their analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trans-2-enoyl-CoA intermediates?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most robust, sensitive, and reproducible method for the analysis of acyl-CoAs, including trans-2-enoyl-CoA intermediates.[1] This method offers high selectivity and can achieve detection limits in the sub-picomole to femtomole range.[2][3]
Q2: My trans-2-enoyl-CoA is degrading during sample preparation. How can I improve its stability?
A2: Acyl-CoA esters, including trans-2-enoyl-CoA, are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[4] To minimize degradation, perform extractions quickly on ice using methods like protein precipitation with ice-cold 10% trichloroacetic acid[5] or organic solvents like an acetonitrile (B52724)/isopropanol mixture.[2] Ensure the final reconstitution solution is optimized for stability; for example, a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to be effective.[4]
Q3: What type of chromatography is best suited for separating trans-2-enoyl-CoA?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used method for separating acyl-CoA species.[2] A C18 column is commonly employed with a gradient elution using a buffered mobile phase, such as ammonium acetate, and an organic modifier like acetonitrile or methanol.[6][7]
Q4: Can I use UV detection for trans-2-enoyl-CoA? What is the sensitivity?
A4: Yes, HPLC with UV detection at 254-260 nm can be used to identify and determine acyl-CoA esters.[6][8] However, its sensitivity is lower than LC-MS/MS, with a typical lower limit of detection around 50 pmol for individual acyl-CoA esters.[6]
Q5: Are there any non-chromatographic methods available?
A5: Yes, enzymatic assays offer an alternative. These assays can measure trans-2-enoyl-CoA esters at the picomole level.[9] A common approach involves the enzymatic conversion of the target intermediate, leading to the production of NADH, which is then amplified and measured fluorometrically.[9]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure tissue is properly homogenized and consider solid-phase extraction (SPE) for sample cleanup and concentration.[2][6] |
| Analyte Degradation | Work quickly at low temperatures. Use fresh, ice-cold solvents. Avoid strongly acidic or alkaline conditions where possible.[4] |
| Poor Ionization | Optimize mass spectrometer source parameters by direct infusion of an acyl-CoA standard.[4] Positive electrospray ionization (ESI) is commonly used.[7] |
| Incorrect MRM Transition | Confirm the precursor and product ions for your specific trans-2-enoyl-CoA. For most acyl-CoAs, a characteristic neutral loss of the 507 Da phospho-ADP moiety is monitored.[3][4][7] |
| Matrix Effects | Dilute the sample or improve sample cleanup using SPE. Ensure the use of a suitable internal standard to compensate for ion suppression.[4] |
Issue 2: Poor Peak Shape or Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is optimal. Buffers like ammonium acetate are commonly used.[7] |
| Gradient Not Optimized | Adjust the gradient slope and duration to improve the separation of closely eluting acyl-CoA species.[6] |
| Column Contamination | Wash the column with a strong solvent or replace it if it's old or has been used for many injections of complex biological samples. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Comparative Data on Detection Methods
The following table summarizes the performance of common methods for acyl-CoA analysis.
| Method | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| HPLC-UV | ~50 pmol[6] | Widely available, relatively simple. | Lower sensitivity, potential for co-eluting interferences. |
| Enzymatic Assay | Picomole level[9] | High specificity, no complex chromatography needed. | Indirect detection, may require specific enzymes not readily available. |
| LC-MS/MS | 6 fmol - sub-picomole[2][3] | High sensitivity and selectivity, allows for quantification of multiple analytes simultaneously. | Requires specialized equipment and expertise, potential for matrix effects. |
Key Experimental Protocols
Protocol 1: Extraction and Analysis of trans-2-enoyl-CoA by LC-MS/MS
This protocol provides a general workflow for the sensitive detection of acyl-CoAs from cell or tissue samples.
-
Sample Homogenization & Extraction:
-
For tissues, freeze-clamp the sample in liquid nitrogen and grind to a fine powder. For cells, aspirate media and immediately add extraction solvent.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid.[5]
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C15:0- or C17:0-CoA).[4]
-
Sonicate the sample briefly on ice and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet protein.[5]
-
Transfer the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interfering substances (e.g., with acidic water).[6]
-
Elute the acyl-CoA esters with a suitable solvent (e.g., 65% ethanol (B145695) containing 0.1 M ammonium acetate).[6]
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5-10 mM ammonium acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Develop a linear gradient to separate the acyl-CoAs based on their hydrophobicity (e.g., 5% to 95% B over 15 minutes).
-
Mass Spectrometry: Operate in positive ion ESI mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated molecular ion [M+H]+ to the characteristic product ion resulting from the neutral loss of 507 Da.[3][4]
-
Protocol 2: Enzymatic Assay for trans-2-enoyl-CoA
This protocol is based on the principle of converting the target analyte to a measurable product.[9]
-
Extraction: Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.[9]
-
Enzymatic Reaction:
-
In a reaction buffer, add the sample extract.
-
Add 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. These enzymes will convert trans-2-enoyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[9]
-
-
Signal Amplification and Detection:
-
Use an enzymatic cycling amplification system to increase the NADH signal.
-
Measure the resulting fluorescence using a fluorometer. The signal is proportional to the initial amount of trans-2-enoyl-CoA and 3-hydroxyacyl-CoA in the sample.
-
A parallel reaction without enoyl-CoA hydratase can be run to specifically quantify 3-hydroxyacyl-CoA, allowing for the calculation of trans-2-enoyl-CoA by subtraction.[9]
-
Visualizations
Fatty Acid Elongation Cycle
The fatty acid elongation cycle is a four-step process that sequentially adds two-carbon units to a growing acyl-CoA chain. Trans-2-enoyl-CoA reductase catalyzes the final reduction step.[10][11]
Caption: The four core reactions of the fatty acid elongation cycle.
General Workflow for LC-MS/MS Analysis
This workflow outlines the key stages from sample acquisition to data interpretation for the analysis of trans-2-enoyl-CoA intermediates.
Caption: Standard workflow for quantifying trans-2-enoyl-CoA via LC-MS/MS.
Troubleshooting Logic: Low Analyte Signal
This decision tree helps diagnose the common issue of a weak or absent signal for trans-2-enoyl-CoA during LC-MS/MS analysis.
Caption: A diagnostic flowchart for troubleshooting low signal intensity.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
minimizing ion suppression in ESI-MS analysis of lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of lipids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS lipid analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity for the lipid of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In lipidomics, this "matrix effect" is a significant challenge, primarily caused by high concentrations of other lipids, salts, and other endogenous molecules competing for ionization.[4][5]
Q2: What are the common causes of ion suppression in lipid analysis?
A2: The most common causes of ion suppression in ESI-MS analysis of lipids include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), are a major source of ion suppression, especially in positive ion mode.[3][6]
-
High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to reduced ionization efficiency and a non-linear detector response.[2]
-
Co-eluting Species: Competition for charge and space in the ESI droplet between the analyte and other co-eluting compounds reduces the analyte's signal.[1][7]
-
Non-volatile Salts: The presence of non-volatile salts in the mobile phase or sample can lead to the co-precipitation of the analyte in the ESI droplet, preventing its efficient ionization.[2]
Q3: How can I identify if ion suppression is affecting my results?
A3: A common method to qualitatively identify ion suppression is through a post-column infusion experiment . In this setup, a constant flow of your lipid standard is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing suppression.[8][9] A quantitative assessment can be made by comparing the signal response of an analyte in a clean solvent to its response when spiked into an extracted blank matrix. A lower signal in the matrix indicates ion suppression.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during ESI-MS analysis of lipids.
Issue 1: Low or inconsistent signal intensity for my lipid of interest.
This is a classic symptom of ion suppression. Here are steps to troubleshoot and mitigate the issue:
Step 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before LC-MS analysis.
-
Protein Precipitation (PPT): A quick and simple method, but it is often not sufficient to remove phospholipids, a major cause of ion suppression.[10]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning lipids into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.[11]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds. Different sorbents can be used to selectively retain the analytes of interest while washing away matrix components.[10]
-
Phospholipid Removal Plates (e.g., HybridSPE®): These specialized plates combine protein precipitation with a selective phospholipid removal step, resulting in significantly cleaner extracts and reduced ion suppression.[3][12]
Step 2: Optimize Chromatographic Separation
Improving the separation between your target lipids and interfering matrix components can significantly reduce ion suppression.[4]
-
Adjust the Gradient: A shallower gradient can improve the resolution between co-eluting species.[13]
-
Change the Column: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.
-
Modify the Mobile Phase: The addition of modifiers can improve chromatographic peak shape and ionization efficiency. For negative mode analysis of lipids, 0.02% (v/v) acetic acid has been shown to enhance the signal for many lipid classes compared to ammonium (B1175870) acetate.[14] For positive mode, 5 mM ammonium formate (B1220265) with 0.1% formic acid is often a good starting point.[5]
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source parameters can help to maximize the signal of your target lipid and minimize in-source fragmentation, which can be mistaken for real lipid species.[1][15]
-
Capillary Voltage: Typically in the range of 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.
-
Nebulizer Gas Pressure: Controls the size of the ESI droplets.
-
Drying Gas Flow and Temperature: Affects the desolvation of the droplets.
-
Skimmer and Tube Lens Voltages: These parameters can be optimized to reduce in-source fragmentation.[1]
Issue 2: Poor reproducibility of quantitative results.
Inconsistent ion suppression between samples is a likely cause of poor reproducibility.
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[6]
-
Ensure Consistent Sample Preparation: Variability in sample preparation can lead to different levels of matrix components in each sample, causing inconsistent ion suppression. Utilize automated sample preparation systems where possible.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Matrix Effects
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but often results in significant ion suppression due to residual phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Medium | More selective than PPT, but can be more time-consuming and may have lower analyte recovery.[11] |
| Solid-Phase Extraction (SPE) | Medium-High | Medium-High | Low-Medium | Highly effective at removing interferences, but requires method development.[10] |
| HybridSPE®-Phospholipid | >99% | High | High | Combines the simplicity of PPT with highly selective phospholipid removal, leading to minimal ion suppression.[10][12] |
Experimental Protocols
Protocol 1: Phospholipid Removal from Plasma using HybridSPE®-PLus 96-Well Plate
This protocol is a generic procedure for the removal of proteins and phospholipids from plasma samples.
Materials:
-
HybridSPE®-PLus 96-Well Plate
-
Plasma or serum samples
-
Precipitation solvent (e.g., Acetonitrile with 1% formic acid)
-
96-well collection plate
-
PlatePrep vacuum manifold
-
Sealing film
Procedure:
-
Add 100 µL of plasma/serum sample to each well of the HybridSPE-PLus plate.
-
Add 300 µL of precipitation solvent to each well.
-
Securely cover the plate with a sealing film and agitate on an oscillating table for 4 minutes at 1,000 oscillations per minute.
-
Place the HybridSPE-PLus plate on top of a collection plate in the vacuum manifold.
-
Remove the sealing film and apply a vacuum (approximately 10" Hg) until the samples have completely passed through the packed bed (minimum of 4 minutes).
-
The collected filtrate is now ready for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Monitoring
This protocol allows for the qualitative identification of regions of ion suppression in your chromatogram.
Materials:
-
Syringe pump
-
Tee-piece
-
Lipid standard solution (at a concentration that gives a stable and moderate signal)
-
Blank matrix extract (processed through your sample preparation workflow)
Procedure:
-
Set up your LC-MS system as usual.
-
Connect the syringe pump to the MS inlet via a tee-piece, placed after the analytical column.
-
Begin infusing the lipid standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start acquiring data on the mass spectrometer, monitoring the mass transition of your infused standard. You should observe a stable baseline signal.
-
Inject the blank matrix extract onto the LC column and run your chromatographic method.
-
Monitor the baseline of the infused standard. A drop in the signal indicates a region of ion suppression.
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression.
Caption: Mechanism of ion suppression in an ESI droplet.
Caption: A typical experimental workflow for lipid analysis.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. littlemsandsailing.com [littlemsandsailing.com]
- 14. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism and its role in numerous disease states. Acyl-CoAs are central intermediates in fatty acid metabolism, energy production, and signaling pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its high sensitivity and specificity. This guide provides an objective comparison of a novel, broad-profiling LC-MS/MS method with established analytical alternatives, supported by experimental data to inform methodological selection.
Comparison of Acyl-CoA Quantification Methods
The performance of an LC-MS/MS method for acyl-CoA analysis is critically dependent on the sample preparation and chromatographic strategy. Below is a comparison of a novel method utilizing a programmed multiple reaction monitoring (MRM) approach for broad acyl-CoA profiling against two established methods: a simple protein precipitation protocol and a more rigorous solid-phase extraction (SPE) based cleanup.
| Parameter | Novel Programmed MRM Method | Established Method A: Protein Precipitation | Established Method B: Solid-Phase Extraction (SPE) |
| Limit of Detection (LOD) | 2 - 133 nM[1] | Not explicitly stated, but generally higher due to matrix effects. | 1-10 fmol[2] |
| Limit of Quantification (LOQ) | 10 - 400 nM (calculated as ~3x LOD)[1] | Not explicitly stated. | 5-50 fmol[2] |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[2] |
| Accuracy (% Recovery) | 80 - 114%[1] | Variable, potential for ion suppression. | 60 - 140% (tissue dependent)[3] |
| Precision (%RSD) | < 15% | < 15% | < 5%[2] |
| Specificity | High (based on precursor/product ion pairs)[1] | Moderate (risk of co-elution and isobaric interferences) | High (reduced matrix effects)[4] |
| Throughput | High | High | Moderate |
| Key Strengths | Broad profiling of ~300 acyl-CoAs in a single run.[1] | Simple, fast, and requires minimal sample manipulation.[4] | Excellent sample cleanup, reducing matrix effects and improving sensitivity.[4] |
| Key Limitations | Requires sophisticated instrumentation and data analysis. | Prone to matrix effects which can lead to ion suppression or enhancement. | More time-consuming and can lead to analyte loss if not optimized. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful acyl-CoA analysis. Below are the methodologies for the novel programmed MRM method and the two established alternatives.
Novel Method: Programmed MRM for Broad Acyl-CoA Profiling
This method allows for the simultaneous targeted and non-targeted analysis of a wide range of acyl-CoA species.[1]
-
Sample Preparation (Protein Precipitation):
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0).[1]
-
-
Liquid Chromatography:
-
Column: C8 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Injection Volume: 5 - 40 µL.[1]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Programmed Multiple Reaction Monitoring (MRM). This involves monitoring for the neutral loss of 507 Da, which is characteristic of the 3'-phosphoadenosine diphosphate (B83284) moiety of the CoA molecule.[1][3]
-
MRM Transitions: A series of transitions are set up where the precursor ion (Q1) is scanned over a wide mass range (e.g., m/z 768 to 1054), and the product ion (Q3) is set to a specific fragment (or the precursor minus 507).[1]
-
Collision Energy: Optimized for the fragmentation of acyl-CoAs.
-
Established Method A: Simple Protein Precipitation
This is a rapid method suitable for high-throughput analysis but may be susceptible to matrix effects.[4]
-
Sample Preparation:
-
Homogenize tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol or acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Collect and dry the supernatant.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]
-
Gradient: A suitable gradient to separate short- to long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Type: Selected Reaction Monitoring (SRM) for targeted analysis of specific acyl-CoAs.
-
Established Method B: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.[2][4]
-
Sample Preparation:
-
Homogenize the sample in an appropriate buffer.
-
Condition a C18 SPE cartridge with methanol followed by equilibration with water or homogenization buffer.[2][4]
-
Load the sample homogenate onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[2]
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[2]
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.[2]
-
-
Liquid Chromatography and Mass Spectrometry:
-
The LC-MS/MS parameters are typically similar to those used for the protein precipitation method, but the cleaner sample may allow for improved peak shapes and sensitivity.
-
Visualizations
Acyl-CoA in Cellular Metabolism
Acyl-CoAs are central players in mitochondrial fatty acid β-oxidation, a key energy-generating pathway.
Caption: Overview of the central role of Fatty Acyl-CoAs in cellular metabolism.
Experimental Workflow of the Novel LC-MS/MS Method
The workflow for the novel programmed MRM method involves several key steps from sample collection to data analysis.
Caption: Experimental workflow for the novel LC-MS/MS acyl-CoA profiling method.
Logical Relationships in Method Validation
The validation of an analytical method ensures its reliability for its intended purpose. Key parameters are interrelated and collectively define the method's performance.
Caption: Interrelated parameters for analytical method validation.
References
A Comparative Guide to the Substrate Specificity of Trans-2-Enoyl-CoA Reductase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Trans-2-enoyl-CoA reductase (TER) is a critical enzyme family that catalyzes the final reduction step in the fatty acid elongation cycle, converting a trans-2-enoyl-CoA to a saturated acyl-CoA. Isoforms of this enzyme are found in various organisms, from bacteria to mammals, and in different subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria. Understanding the substrate specificity of these different isoforms is crucial for elucidating their precise physiological roles in processes like very-long-chain fatty acid (VLCFA) synthesis, mitochondrial fatty acid synthesis (mtFASII), and sphingolipid metabolism.[1][2] This guide provides a comparative analysis of the known substrate specificities of key TER isoforms, supported by experimental data and detailed methodologies.
Data Presentation: Kinetic Parameters of TER Isoforms
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for a particular substrate. The following table summarizes the available kinetic data for different TER isoforms against a range of trans-2-enoyl-CoA substrates of varying acyl chain lengths.
| Isoform Source & Name | Substrate (Acyl Chain Length) | Km (µM) | Cofactor Specificity | Reference |
| Rat Liver Microsomal TER | Crotonyl-CoA (C4) | 20 | NADPH-specific | [1] |
| trans-2-Hexenoyl-CoA (C6) | 0.5 | NADPH-specific | [1] | |
| trans-2-Hexadecenoyl-CoA (C16) | 1.0 | NADPH-specific | [1] | |
| Euglena gracilis Mitochondrial TER | Crotonyl-CoA (C4) | 68 | NADH / NADPH | [3] |
| trans-2-Hexenoyl-CoA (C6) | 91 | NADH / NADPH | [3] | |
| Human Mitochondrial TER (HsNrbf-1) | trans-2-Enoyl-CoAs (C6 to C16) | N/A (Preference for medium chains) | NADPH-dependent | [4] |
| Human ER TER (TECR) | trans-2-Hexadecenoyl-CoA (C16) | N/A (Known physiological substrate) | NADPH-dependent | [2][5] |
| Yeast ER TER (Tsc13) | VLCFA precursors (>C18) | N/A (Required for elongation to C26) | NADPH-dependent | [5] |
Note: "N/A" indicates that specific Km values were not available in the cited literature, although substrate preference was described qualitatively.
Observations:
-
The purified NADPH-specific TER from rat liver microsomes exhibits a remarkably high affinity for medium-chain substrates like trans-2-hexenoyl-CoA (C6), with a Km of just 0.5 µM.[1] Its affinity for the long-chain C16 substrate is also high (1.0 µM), while it is significantly lower for the short-chain C4 substrate (20 µM).[1]
-
In contrast, the mitochondrial TER from Euglena gracilis shows a preference for short-chain substrates, although its overall affinity appears lower (Km of 68 µM for C4) than the mammalian microsomal enzyme.[3] This isoform can utilize both NADH and NADPH, but displays 2-3 fold higher specific activity with NADH.[3]
-
Qualitative data indicates that the human mitochondrial TER prefers medium-chain length substrates (C6-C16), while the human and yeast ER-resident isoforms (TECR and Tsc13) are essential for the elongation of long and very-long-chain fatty acids.[4][5] Specifically, TECR is known to catalyze the reduction of trans-2-hexadecenoyl-CoA in the sphingosine (B13886) degradation pathway.[2]
Experimental Protocols
The determination of TER substrate specificity relies on robust enzyme assays. Below are detailed methodologies for the purification of TER isoforms and a standard spectrophotometric assay for measuring their activity.
Purification of Recombinant TER Isoforms
To ensure that kinetic data is specific to a single isoform, the enzyme must be purified to near homogeneity. Recombinant expression is the preferred method.
a. Expression Vector and Host:
-
Clone the full-length cDNA of the target TER isoform (e.g., human TECR, yeast Tsc13) into an expression vector (e.g., pET vector for E. coli, pFastBac for insect cells) containing a purification tag (e.g., 6x-His tag, GST-tag).
-
Transform the expression construct into a suitable host (E. coli BL21(DE3) is common).
b. Protein Expression:
-
Grow the transformed host cells in appropriate media (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-18 hours to improve protein solubility.
c. Lysis and Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1% Triton X-100).
-
Lyse cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation (e.g., at 100,000 x g for 1 hour).
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound protein with elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole).
-
Assess purity by SDS-PAGE. If necessary, perform further purification steps like ion-exchange or size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Spectrophotometric TER Activity Assay
This assay measures the rate of NAD(P)H oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
a. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM dithiothreitol (B142953) (DTT).
-
NAD(P)H Stock Solution: 10 mM NADPH or NADH in assay buffer. The choice of cofactor depends on the known specificity of the isoform being tested.[1]
-
Substrate Stock Solutions: 1 mM stock solutions of various trans-2-enoyl-CoA thioesters (e.g., crotonyl-CoA (C4), trans-2-hexenoyl-CoA (C6), trans-2-octenoyl-CoA (C8), trans-2-decenoyl-CoA (C10), trans-2-hexadecenoyl-CoA (C16)) in water or a suitable buffer. Note: Many long-chain substrates are not commercially available and may require chemical synthesis.
b. Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette (1 cm path length) containing:
-
Assay Buffer to a final volume of 1 mL.
-
NAD(P)H to a final concentration of 100-200 µM.
-
Purified TER enzyme (e.g., 1-5 µg).
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate to the cuvette. The final concentration of the substrate should be varied (e.g., from 0.1x Km to 10x Km) to determine kinetic parameters.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
The initial linear rate of the reaction (ΔA340/min) is used for calculations.
c. Data Analysis:
-
Calculate the reaction velocity (V) in µmol/min/mg using the Beer-Lambert law: V = (ΔA340/min) / (ε * mg of enzyme) * Vtotal where ε is the molar extinction coefficient of NAD(P)H (6.22 mM-1cm-1).
-
To determine Km and Vmax, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparing TER isoform substrate specificity.
Fatty Acid Elongation Pathway
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 2-enoyl thioester reductase from mammals. An ortholog of YBR026p/MRF1'p of the yeast mitochondrial fatty acid synthesis type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Trans-2-Nonenoyl-CoA and Other Trans-2-Enoyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic processing of trans-2-nonenoyl-CoA relative to other trans-2-enoyl-CoA molecules of varying chain lengths. As direct comparative experimental data for this compound is limited in the current scientific literature, this guide synthesizes available data on the substrate specificity of key enzymes involved in fatty acid metabolism to infer its metabolic fate and potential effects.
Introduction to Trans-2-Enoyl-CoAs
Trans-2-enoyl-CoAs are critical intermediates in the metabolism of fatty acids. They are generated during both the beta-oxidation of saturated and unsaturated fatty acids and the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. The acyl chain length of these molecules can vary significantly, influencing their interaction with metabolic enzymes and their subsequent metabolic fate. This compound, a medium-chain enoyl-CoA, is positioned at a crucial juncture in these pathways, and understanding its metabolism in comparison to shorter and longer chain counterparts is vital for elucidating its physiological roles.
Enzymatic Processing of Trans-2-Enoyl-CoAs
The primary enzymes responsible for the metabolism of trans-2-enoyl-CoAs are trans-2-enoyl-CoA reductase (TER) and enoyl-CoA hydratase (ECH). The efficiency of these enzymes is highly dependent on the carbon chain length of the substrate.
Trans-2-Enoyl-CoA Reductase (TER)
TER catalyzes the NADPH-dependent reduction of the trans-2 double bond to yield a saturated acyl-CoA[1][2]. This is a key step in fatty acid elongation. Studies have revealed the existence of multiple TER isoforms with distinct substrate specificities based on acyl chain length. For instance, rat hepatic microsomes contain at least two separate TER enzymes: one that is NADPH-specific and preferentially reduces short-chain substrates like crotonyl-CoA (C4) and hexenoyl-CoA (C6), and another that can use both NADH and NADPH to reduce long-chain substrates such as trans-2-hexadecenoyl-CoA (C16)[3]. The mitochondrial trans-2-enoyl-CoA reductase (MECR) in mammals shows a preference for medium-chain substrates with chain lengths from C6 to C16[4].
Enoyl-CoA Hydratase (ECH)
ECH catalyzes the hydration of the trans-2 double bond to form L-3-hydroxyacyl-CoA, a crucial step in the beta-oxidation pathway[5][6][7]. The activity of ECH is also influenced by the substrate's chain length, with the rate of hydration generally decreasing as the acyl chain becomes longer[8].
Comparative Metabolic Data
| Substrate (Chain Length) | Enzyme | Source Organism | Km (μM) | Relative Activity/Notes |
| Crotonyl-CoA (C4) | Trans-2-enoyl-CoA Reductase | Euglena gracilis | 68 | High activity, preferred short-chain substrate[9]. |
| Trans-2-Hexenoyl-CoA (C6) | Trans-2-enoyl-CoA Reductase | Euglena gracilis | 91 | High activity, preferred short-chain substrate[9]. |
| Trans-2-Decenoyl-CoA (C10) | 2-Enoyl Thioester Reductase | Mammalian | - | Substrate with maximum activity[10]. |
| Trans-2-Hexadecenoyl-CoA (C16) | Long-chain enoyl-CoA reductase | Rat Liver | - | Metabolized by a distinct long-chain specific enzyme[3]. |
| Various (C4 to C16) | Enoyl-CoA Hydratase | Rat Liver | - | Reaction rate decreases with increasing chain length[8]. |
Based on this data, it can be inferred that this compound, as a medium-chain enoyl-CoA, is likely a substrate for the mammalian mitochondrial trans-2-enoyl-CoA reductase (MECR)[4]. Its processing by enoyl-CoA hydratase would likely be less efficient than that of shorter-chain enoyl-CoAs[8].
Potential Metabolic Effects and Signaling Pathways
The metabolism of this compound can influence several downstream pathways:
-
Beta-Oxidation: As an intermediate in fatty acid degradation, its rate of processing by ECH will influence the overall flux of beta-oxidation. The free fatty acid, nonanoic acid, is known to be metabolized via beta-oxidation[11].
-
Fatty Acid Elongation: Its reduction by TER would produce nonanoyl-CoA, which can then be further elongated.
-
Cell Signaling: The precursor, nonanoic acid, has been shown to modulate the inflammatory response by increasing interleukin-6 expression and can affect neuronal differentiation[12]. It has also been observed to alter the metabolic activity of certain tumor cells[13]. Acyl-CoAs, in general, are known to act as signaling molecules that can allosterically regulate enzymes and influence gene expression[14].
Metabolic Pathways Overview
Figure 1. Overview of the central roles of trans-2-enoyl-CoAs in fatty acid metabolism.
Experimental Protocols
To directly compare the metabolic effects of this compound with other trans-2-enoyl-CoAs, the following experimental approaches could be employed.
In Vitro Enzyme Kinetic Assays
Objective: To determine the kinetic parameters (Km and Vmax) of purified TER and ECH with this compound and other trans-2-enoyl-CoAs of varying chain lengths (e.g., C6, C8, C10, C12).
Methodology:
-
Enzyme Purification: Express and purify recombinant mammalian TER and ECH.
-
Substrate Synthesis: Synthesize trans-2-enoyl-CoA substrates of different chain lengths, including this compound[10][15][16].
-
Assay for TER:
-
The assay mixture would contain a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), NADPH, and the purified TER enzyme.
-
The reaction is initiated by adding the trans-2-enoyl-CoA substrate.
-
The rate of reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Kinetic parameters are determined by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
-
Assay for ECH:
-
The assay mixture would contain a buffered solution (e.g., Tris-HCl, pH 7.8) and the purified ECH enzyme.
-
The reaction is initiated by adding the trans-2-enoyl-CoA substrate.
-
The rate of hydration is monitored by the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
Kinetic parameters are calculated as described for TER.
-
Cellular Fatty Acid Oxidation Assay
Objective: To compare the rate of oxidation of trans-2-nonenoic acid with other fatty acids in cultured cells.
Methodology:
-
Cell Culture: Use a metabolically active cell line, such as HepG2 hepatocytes or C2C12 myotubes.
-
Substrate Preparation: Prepare fatty acid-BSA conjugates for each fatty acid to be tested (e.g., nonenoic acid, octanoic acid, decanoic acid).
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a Seahorse XF plate.
-
Incubate the cells with a substrate-limited medium before adding the fatty acid-BSA conjugates.
-
Measure the OCR using a Seahorse XF Analyzer to determine the rate of fatty acid oxidation.
-
Compare the OCR induced by trans-2-nonenoic acid to that of other fatty acids.
-
-
Acyl-CoA Profiling:
Experimental Workflow Diagram
Figure 2. A proposed experimental workflow for the direct comparison of different trans-2-enoyl-CoAs.
Conclusion
The metabolic fate of a given trans-2-enoyl-CoA is determined by its chain length, which dictates its affinity for various metabolic enzymes. Based on the available data, this compound, as a medium-chain fatty acyl-CoA, is likely to be a substrate for both fatty acid elongation and beta-oxidation pathways. However, its processing speed relative to other chain-length trans-2-enoyl-CoAs requires direct experimental verification. The proposed experimental protocols provide a framework for future studies to elucidate the specific metabolic effects of this compound and its potential role in cellular signaling and metabolic regulation. Such research will be invaluable for understanding the nuanced roles of different fatty acid intermediates in health and disease.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Human Metabolome Database: Showing Protein Trans-2-enoyl-CoA reductase, mitochondrial (HMDBP01010) [hmdb.ca]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 13. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus (2022) | Raika Milde | 7 Citations [scispace.com]
- 17. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 18. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Fatty Acid Metabolism with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become an indispensable technique for elucidating the complex and dynamic nature of fatty acid metabolism.[1][2] Unlike traditional methods that measure static metabolite concentrations, isotope tracing allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of synthesis, oxidation, and trafficking of fatty acids within a biological system.[3][4] This guide offers a comparative overview of common stable isotope labeling strategies, presents detailed experimental protocols, and provides quantitative data to validate fatty acid metabolic pathways.
Core Fatty Acid Metabolic Pathways
Fatty acid metabolism can be broadly divided into two opposing processes: anabolic synthesis (lipogenesis) and catabolic oxidation (beta-oxidation).[5]
-
Fatty Acid Synthesis (Lipogenesis): This process occurs in the cytoplasm and involves the creation of fatty acids from smaller precursor molecules like acetyl-CoA, which is often derived from carbohydrates.[5][6] The newly synthesized fatty acids can then be stored as triglycerides or incorporated into cell membranes.[7]
-
Fatty Acid Beta-Oxidation: This is the process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA.[8][9] This acetyl-CoA then enters the citric acid cycle to generate ATP, providing a major source of energy for cells.[9][10]
Figure 1. Overview of the Fatty Acid Synthesis (Lipogenesis) pathway.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. microbenotes.com [microbenotes.com]
Unraveling Metabolic Dysfunction: A Comparative Analysis of Acyl-CoA Profiles in Health and Disease
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that accompany disease is paramount. Acyl-Coenzyme A (acyl-CoA) profiles serve as a critical barometer of cellular metabolic state, reflecting the balance between anabolic and catabolic processes. Dysregulation of these profiles is increasingly recognized as a hallmark of various pathologies, including metabolic disorders, cancer, neurodegenerative diseases, and cardiovascular conditions. This guide provides an objective comparison of acyl-CoA profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to empower further research and therapeutic development.
Acyl-CoAs are central intermediates in metabolism, participating in fatty acid synthesis and oxidation, the tricarboxylic acid (TCA) cycle, and the post-translational modification of proteins.[1][2][3] Alterations in the levels of specific acyl-CoA species can, therefore, provide a detailed snapshot of metabolic reprogramming in disease. This guide summarizes key quantitative findings from preclinical studies, outlines a comprehensive experimental protocol for acyl-CoA profiling, and visualizes the underlying biochemical pathways and analytical workflows.
Quantitative Comparison of Acyl-CoA Profiles
The following table summarizes quantitative data on acyl-CoA levels from studies comparing healthy and diseased tissues in animal models. These findings highlight the significant alterations in acyl-CoA pools associated with various pathological states.
| Tissue | Disease Model | Acyl-CoA Species | Healthy Control (nmol/g wet weight) | Diseased (nmol/g wet weight or fold change) | Reference |
| Rat Liver | - | Total Acyl-CoAs | ~65 | - | [4][5] |
| Rat Kidney | - | Total Acyl-CoAs | ~25 | - | [4][5] |
| Rat Heart | - | Total Acyl-CoAs | ~20 | - | [4][5] |
| Rat Brain | - | Total Acyl-CoAs | ~15 | - | [4][5] |
| Mouse Brain (Hypothalamus) | ACOT7 Knockout (Neurodegeneration) | 18:2 CoA | Not specified | ~1.5-fold increase | [2] |
| Mouse Brain (Cortex) | ACOT7 Knockout (Neurodegeneration) | 18:2 CoA | Not specified | ~1.5-fold increase | [2] |
| Rat Myocardium | Streptozotocin-induced Diabetes | Long-chain acylcarnitines* | Not specified | 4-fold increase | [6] |
*Note: Acylcarnitine levels are often used as a proxy for mitochondrial acyl-CoA accumulation, as they are formed from acyl-CoAs for transport into the mitochondria.
Experimental Protocols: Acyl-CoA Profiling by LC-MS/MS
The accurate quantification of acyl-CoA species is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific acyl-CoA analysis.[7][8][9][10]
Tissue Extraction
This protocol is adapted from methodologies described for the extraction of acyl-CoAs from mammalian tissues for mass spectrometric analysis.[8][11][12]
-
Tissue Homogenization:
-
Excise tissues and immediately freeze-clamp or snap-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled tube, add the frozen tissue to a 20-fold excess (v/w) of a cold extraction solvent, such as an acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) mixture.[8][13]
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoA esters.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of a broad range of acyl-CoA species.[8][9][14]
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) or a methanol/water mixture.[9]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs based on the length and saturation of their acyl chains.[9]
-
Mobile Phase A: An aqueous solution containing a buffer such as ammonium acetate (e.g., 5 mM, pH 6.8).[9]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.[11]
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) of each acyl-CoA to a common product ion corresponding to the Coenzyme A moiety (e.g., m/z 507) or a specific fragment of the acyl chain.
-
Visualizing the Landscape of Acyl-CoA Metabolism
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by acyl-CoA metabolism and the general workflow for comparative acyl-CoA profiling.
Caption: A generalized workflow for the comparative analysis of acyl-CoA profiles in healthy and diseased tissues.
Caption: Dysregulated acetyl-CoA metabolism in cancer can lead to altered histone acetylation and gene expression.[15]
References
- 1. Frontiers | Lipid Droplets in Neurodegenerative Disorders [frontiersin.org]
- 2. Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cardiac Lipidome in Models of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of trans-2-Nonenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of trans-2-nonenoyl-CoA against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction
This compound is an intermediate in fatty acid metabolism and is of significant interest in various biological and pharmaceutical research areas. Accurate identification and quantification of this molecule are crucial for understanding its roles in cellular processes and as a potential biomarker. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the unambiguous identification of such metabolites due to its high sensitivity, selectivity, and mass accuracy.
This guide will delve into the specifics of using LC-HRMS for the analysis of this compound, compare its performance with other methods, and provide detailed protocols to enable researchers to implement these techniques effectively.
Comparison of Analytical Techniques
The confident identification of this compound relies on techniques that can provide detailed structural information. While several methods can detect acyl-CoAs, their specificity and the richness of the data they provide vary significantly.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) | UV Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High | High | Low | High |
| Sensitivity | High (picomole to femtomole) | Very High (femtomole to attomole) | Low (nanomole to micromole) | Low (micromole to millimole) |
| Structural Information | Elemental composition, fragmentation pattern | Fragmentation pattern, structural isomers | Presence of thioester bond | Detailed 3D structure, isomer differentiation |
| Sample Requirement | Low | Very Low | High | High |
| Throughput | High | High | High | Low |
| Key Advantage | Accurate mass for formula determination | Sensitive and specific fragmentation | Simple and accessible | Unambiguous structure elucidation |
| Key Limitation | May not distinguish isomers without chromatography | Requires reference standards for confirmation | Lacks specificity | Low sensitivity and throughput |
High-Resolution Mass Spectrometry for this compound Identification
LC-HRMS provides two key pieces of information for the confident identification of this compound:
-
Accurate Mass Measurement: The high resolving power of instruments like Orbitrap and TOF mass spectrometers allows for the determination of the elemental composition of the molecule with a high degree of confidence.
-
Fragmentation Analysis: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion generates a characteristic fragmentation pattern that serves as a structural fingerprint.
Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₃₀H₅₀N₇O₁₇P₃S |
| Monoisotopic Mass | 905.2102 u |
| [M+H]⁺ Ion | 906.2175 m/z |
| [M+Na]⁺ Ion | 928.1994 m/z |
| [M-H]⁻ Ion | 904.2029 m/z |
Characteristic Fragmentation Pattern
Acyl-CoAs exhibit a well-defined fragmentation pattern, particularly a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1040 u) in positive ion mode. This specific fragmentation is a hallmark of the CoA thioester class of molecules.
| Precursor Ion ([M+H]⁺) | Fragment Ion | Mass (m/z) | Description |
| 906.2175 | [M+H - C₂₁H₃₄N₇O₁₆P₃S]⁺ | 399.1135 | Acyl chain fragment |
| 906.2175 | [C₁₀H₁₄N₅O₇P₂]⁺ | 428.0372 | Adenosine diphosphate fragment |
| 906.2175 | [C₁₀H₁₃N₅O₄P]⁺ | 348.0681 | Adenosine monophosphate fragment |
Experimental Protocols
Sample Preparation
Given the instability of acyl-CoAs in aqueous solutions, proper sample handling is critical.
-
Extraction: Extract metabolites from cells or tissues using a cold solvent mixture, such as 80:20 methanol:water or 10% trichloroacetic acid (TCA).
-
Deproteinization: If using TCA, neutralize the extract and consider solid-phase extraction (SPE) for sample cleanup.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium (B1175870) acetate, immediately before analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Expected Retention Time: The retention time for this compound will depend on the specific chromatographic conditions but is expected to be in the mid-to-late part of the gradient due to its relatively nonpolar acyl chain.
Mass Spectrometry Conditions (Q Exactive Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Full Scan Resolution: 70,000.
-
Scan Range: m/z 150-1000.
-
dd-MS² (Data-Dependent MS²):
-
Resolution: 17,500.
-
Collision Energy (HCD): Stepped 20, 30, 40 eV.
-
Inclusion List: Include the predicted m/z of the [M+H]⁺ ion for this compound (906.2175).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for identifying this compound and its place within the fatty acid beta-oxidation pathway.
Caption: Workflow for identifying this compound using LC-HRMS.
Caption: Role of this compound in the beta-oxidation pathway.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a superior method for the confident identification of this compound. Its high sensitivity, specificity, and the wealth of structural information it provides make it an indispensable tool for researchers in metabolomics and drug development. While other techniques like NMR can provide definitive structural elucidation, their lower sensitivity and throughput limit their application for routine analysis of low-abundance metabolites. By following the detailed protocols and utilizing the characteristic mass spectral data presented in this guide, researchers can achieve reliable and unambiguous identification of this compound in complex biological matrices.
A Comparative Analysis of Wild-Type and Mutant Trans-2-Enoyl-CoA Reductase Kinetic Parameters
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzyme variants is paramount. This guide provides a comparative overview of the kinetic parameters of wild-type trans-2-enoyl-CoA reductase (TER) and its mutants, supported by experimental data and detailed methodologies.
Trans-2-enoyl-CoA reductase (EC 1.3.1.44) is a key enzyme in the fatty acid elongation system, catalyzing the NADPH- or NADH-dependent reduction of trans-2-enoyl-CoA to acyl-CoA. This crucial step is involved in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and precursors for various signaling molecules. Given its importance, TER is a potential target for therapeutic intervention in metabolic disorders. This guide delves into the kinetic differences between the wild-type enzyme and its mutants, providing valuable insights for drug design and metabolic engineering.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available quantitative kinetic data for the wild-type trans-2-enoyl-CoA reductase from Euglena gracilis and highlights the observed qualitative effects of mutations in the yeast homolog, Tsc13, and the human enzyme, TECR.
| Enzyme Source | Type | Substrate | Cofactor | Km (µM) | Vmax | kcat | kcat/Km | Reference |
| Euglena gracilis | Wild-Type | Crotonyl-CoA | NADH | 68 | - | - | - | [1] |
| trans-2-Hexenoyl-CoA | NADH | 91 | - | - | - | [1] | ||
| NADH | - | 109 | - | - | - | [1] | ||
| NADPH | - | 119 | - | - | - | [1] | ||
| Saccharomyces cerevisiae (Tsc13) | Wild-Type | - | - | - | - | - | - | [2][3] |
| Y168A Mutant | - | - | - | Reduced Activity | - | - | [3] | |
| Y256A Mutant | - | - | - | Greatly Reduced Activity | - | - | [2][3] | |
| E91A Mutant | - | - | - | Reduced Activity | - | - | [2][3] | |
| Homo sapiens (TECR) | Wild-Type | - | - | - | - | - | - | [2] |
| E94A Mutant | - | - | - | Reduced Activity | - | - | [2] | |
| Y248A Mutant | - | - | - | Almost No Activity | - | - | [2] |
Data for Vmax, kcat, and kcat/Km for the wild-type Euglena gracilis enzyme and for all parameters for the yeast and human mutants were not explicitly provided in the cited literature in a quantitative format.
Experimental Protocols
The determination of the kinetic parameters of trans-2-enoyl-CoA reductase typically involves a spectrophotometric assay that monitors the oxidation of the cofactor (NADH or NADPH).
Key Experiment: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of wild-type and mutant trans-2-enoyl-CoA reductase by measuring the rate of cofactor oxidation.
Principle: The enzymatic reduction of a trans-2-enoyl-CoA substrate is coupled to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively. This oxidation leads to a decrease in absorbance at 340 nm, which can be monitored over time. The initial rate of the reaction is determined from the linear portion of the absorbance change.
Materials:
-
Purified wild-type or mutant trans-2-enoyl-CoA reductase
-
Substrate stock solution (e.g., 10 mM Crotonyl-CoA in water)
-
Cofactor stock solution (e.g., 10 mM NADPH or NADH in buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add a fixed concentration of the cofactor (NADH or NADPH). A typical starting concentration is 0.1-0.2 mM.
-
Add varying concentrations of the substrate (e.g., crotonyl-CoA). To determine Km, a range of concentrations bracketing the expected Km value should be used (e.g., 0.1x to 10x Km).
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction from the linear phase of the absorbance versus time plot using the Beer-Lambert law (εNADPH/NADH at 340 nm = 6.22 mM-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression software is recommended for this purpose.
-
-
Determination of kcat and kcat/Km:
-
The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration used in the assay ([E]T): kcat = Vmax / [E]T.
-
The catalytic efficiency (kcat/Km) is then calculated from the determined kcat and Km values.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of trans-2-enoyl-CoA reductase in the fatty acid elongation cycle and the general workflow for comparing the kinetic parameters of its wild-type and mutant forms.
Caption: The role of trans-2-enoyl-CoA reductase in the fatty acid elongation cycle.
Caption: Experimental workflow for comparing kinetic parameters of wild-type and mutant TER.
This guide provides a foundational understanding of the kinetic differences between wild-type and mutant trans-2-enoyl-CoA reductase. Further research providing complete quantitative kinetic data for various mutants will be invaluable for a more precise comparative analysis and for advancing the development of targeted therapeutics.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of trans-2-nonenoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of trans-2-nonenoyl-CoA, a key intermediate in various biochemical pathways. The following procedures are based on best practices for similar chemical compounds and are intended to supplement, not replace, institution-specific and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably under a chemical fume hood.[1][2] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation:
-
Characterize the waste. Is the this compound in a solid or liquid form? Is it mixed with other solvents or reagents?
-
Segregate the waste into a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Container Management:
-
Use a container that is in good condition and will not leak.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
-
Waste Collection and Removal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Personal Protective Equipment | Safety glasses with side-shields, gloves (e.g., Nitrile rubber), lab coat. | [1][2] |
| First Aid Measures | Eye contact: Rinse with water for 15 min. Skin contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Drink plenty of water. | [1][2] |
| Fire Fighting Measures | Use dry chemical, CO2, water spray, or alcohol-resistant foam. | [1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep refrigerated to maintain product quality. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safe Handling and Disposal of trans-2-nonenoyl-CoA: A Procedural Guide
Immediate Safety and Personal Protective Equipment (PPE)
Given the biochemical nature of trans-2-nonenoyl-CoA, it should be handled with care, assuming potential biological activity and hazards upon inhalation, ingestion, or skin contact. A comprehensive personal protective equipment strategy is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose | Citation |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from splashes of solutions containing the compound. | [1] |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Glove integrity should be inspected before each use. | [1][3] |
| Double-gloving. | Recommended for handling concentrated solutions or for extended procedures. | [1] | |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. | [1][4] |
| Chemical-resistant apron. | Recommended when handling larger quantities or when there is a higher risk of splashes. | [1][3] | |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of any aerosols or particulates. | [1] |
| NIOSH-approved respirator. | Required if work cannot be conducted in a fume hood or if aerosols may be generated. | [2][5] |
Operational Plan: Step-by-Step Handling Procedures
A structured approach is critical when working with this compound to ensure safety and prevent contamination.
Preparation and Planning:
-
Review Institutional Protocols: Before beginning any work, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.[1]
-
Prepare a Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible. This should include an inert absorbent material like sand or vermiculite.[6]
-
Pre-label Containers: Prepare and label all necessary vials and tubes before opening the primary container of this compound.[1]
Reconstitution and Aliquoting:
-
Work in a Fume Hood: Conduct all reconstitution and aliquoting procedures within a chemical fume hood to contain any potential aerosols.[1]
-
Use Appropriate PPE: Wear the recommended PPE as detailed in Table 1.
-
Follow Manufacturer's Instructions: Adhere to the supplier's instructions for reconstitution, using the recommended solvent and concentration.
-
Aliquot for Single Use: To maintain the integrity of the compound and minimize freeze-thaw cycles, prepare single-use aliquots.
-
Proper Storage: Store the stock solution and aliquots as recommended by the manufacturer, typically at -20°C or -80°C, in tightly sealed containers.[7]
Experimental Use:
-
Maintain a Clean Workspace: Keep the work area clean and organized to prevent cross-contamination.
-
Handle with Care: Avoid direct contact with the skin, eyes, and clothing.[3]
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize exposure.
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate and Ventilate: Non-essential personnel should leave the immediate area. Ensure the fume hood is operating at maximum capacity.[6]
-
Contain the Spill: For small spills, use an inert absorbent material to contain the substance.[6]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution. For thioester compounds, a fresh 10% sodium hypochlorite (B82951) (bleach) solution can be effective for oxidizing residual thiol groups.[6][8] Allow for a contact time of at least one hour.
-
Rinse: Thoroughly rinse the area with water and collect the rinse water for disposal as hazardous waste.[6]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container labeled "Hazardous Chemical Waste".[1][8]
-
Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.[1][6] Do not mix with other waste streams unless compatibility has been confirmed.
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the thioester. Collect this solvent rinse as hazardous liquid waste.[6]
-
Soak in Bleach Solution: Submerge the rinsed glassware in a 10% bleach solution for at least 24 hours to oxidize any residual thiol groups.[6][8]
-
Final Cleaning: After soaking, the glassware can be washed using standard laboratory procedures.
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[6] Do not dispose of this chemical down the drain.[6]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. How To [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
